2-Iodo-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2O/c3-2-5-4-1-6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYOBQZJYTVHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-Iodo-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-1,3,4-oxadiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide outlines plausible synthetic routes adapted from established methodologies for analogous 1,3,4-oxadiazole derivatives.
Introduction
The 1,3,4-oxadiazole ring is a vital scaffold in the development of therapeutic agents and functional organic materials, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a halogen atom, such as iodine, onto the oxadiazole core can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding and cross-coupling reactions. This makes this compound a valuable, yet underexplored, building block for the synthesis of novel chemical entities.
Proposed Synthetic Pathways
Synthesis via Sandmeyer-Type Reaction
This approach leverages the well-established synthesis of 2-amino-1,3,4-oxadiazoles and their subsequent conversion to the corresponding iodo derivative via a diazotization-iodination sequence, analogous to the Sandmeyer reaction on aromatic amines.[3][4]
Caption: Proposed Sandmeyer-type synthesis of this compound.
Synthesis from 1,3,4-Oxadiazole-2-thione
Another viable route involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the thione form) and subsequent conversion of the thiol group to an iodo group.[1]
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
Spectroscopic Profile of 2-Iodo-1,3,4-Oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-iodo-1,3,4-oxadiazole. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive and representative spectroscopic profile based on the known characteristics of the 1,3,4-oxadiazole ring system and iodo-substituted heteroaromatics. The data herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related compounds in drug discovery and materials science.
Introduction to this compound
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 2-position of the oxadiazole ring offers a unique handle for further functionalization through various cross-coupling reactions, making this compound a valuable synthetic intermediate. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key building block.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | C5-H |
Note: The chemical shift of the single proton on the oxadiazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the heterocyclic system and the iodine substituent.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 165 | C5 |
| ~90 - 100 | C2 (C-I) |
Note: The carbon atom bonded to iodine (C2) is expected to have a significantly shielded chemical shift compared to the other carbon atom (C5) in the ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak-Medium | C-H stretch (aromatic) |
| ~1600 - 1650 | Medium-Strong | C=N stretch |
| ~1050 - 1100 | Strong | C-O-C stretch (in-ring) |
| ~950 - 1000 | Medium | Ring breathing |
| ~600 - 700 | Medium-Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 127 | Medium | [I]⁺ |
| 69 | Medium-High | [C₂HN₂O]⁺ |
Note: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of iodine and cleavage of the oxadiazole ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample solution is infused or injected into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-iodo-1,3,4-oxadiazole. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established chemistry of the 1,3,4-oxadiazole ring system and the known reactivity of iodo-substituted aromatic heterocycles. This guide is intended to serve as a valuable resource for researchers utilizing this versatile synthetic intermediate.
Chemical Properties
This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an iodine atom substituted at the 2-position. The 1,3,4-oxadiazole ring is known to be thermally stable. The parent, unsubstituted 1,3,4-oxadiazole is a liquid with a boiling point of 150°C[1]. The introduction of an iodine atom is expected to significantly increase the molecular weight and likely raise the boiling point. Aryl-substituted 1,3,4-oxadiazoles generally have higher melting and boiling points[1].
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Formula | C₂HIN₂O | Calculated |
| Molecular Weight | 195.95 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from halo-substituted analogs |
| Boiling Point | > 150°C | Estimated based on the parent compound[1] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | General property of similar heterocyclic compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single peak is expected for the proton at the 5-position. In the parent 1,3,4-oxadiazole, this proton appears at δ 8.73 ppm (in CDCl₃), indicating a highly deshielded environment due to the electron-withdrawing nature of the ring[2].
-
¹³C NMR: Two distinct signals are anticipated for the carbon atoms of the oxadiazole ring. In substituted 1,3,4-oxadiazoles, the carbon atoms of the ring typically resonate in the range of 150-165 ppm. The carbon bearing the iodine atom (C2) would likely be shifted upfield compared to the proton-bearing carbon (C5) due to the heavy-atom effect of iodine.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C=N stretching vibration (around 1640-1650 cm⁻¹) and the C-O-C stretching of the oxadiazole ring (around 1020 cm⁻¹)[3].
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the cyclization of a suitable precursor followed by iodination, or the cyclization of an iodine-containing precursor. A common method for forming the 1,3,4-oxadiazole ring is the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.
A potential synthetic pathway is outlined below:
References
Stability and Storage Conditions for 2-Iodo-1,3,4-oxadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inferred stability and recommended storage conditions for 2-Iodo-1,3,4-oxadiazole. Due to the limited availability of public domain data on this specific molecule, this guide synthesizes information from studies on the 1,3,4-oxadiazole core, iodo-aromatic compounds, and related halogenated heterocycles. The recommendations provided are based on established chemical principles and are intended to ensure the integrity and purity of this compound for research and development purposes.
Inferred Physicochemical Properties and Stability Profile
The 1,3,4-oxadiazole ring is known for its thermal stability, which is often enhanced by aryl substitution.[1] Theoretical studies have shown that the 1,3,4-oxadiazole isomer is the most stable among the oxadiazole isomers.[2] However, the presence of an iodine substituent on the heterocyclic ring introduces potential instabilities, primarily related to photosensitivity and susceptibility to nucleophilic attack.
Thermal Stability
The 1,3,4-oxadiazole core is generally thermally robust.[1] This stability is attributed to its aromatic character. While specific differential scanning calorimetry (DSC) data for this compound is not available, substituted 1,3,4-oxadiazoles have been shown to be thermally stable.[1] It is anticipated that this compound will exhibit good thermal stability in the solid state when protected from light.
Photostability
Aromatic iodides are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or visible light, leading to the formation of radical species. This can initiate a cascade of degradation reactions, resulting in discoloration (often a purplish or brownish hue due to the formation of elemental iodine) and the formation of impurities. Therefore, it is critical to protect this compound from light at all times.
Hydrolytic Stability
The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can catalyze ring opening. A forced degradation study on a similar halogenated 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed that the compound was resistant to photolysis in neutral and acidic environments but did degrade under oxidative and alkaline hydrolytic stress.[3][4] It is therefore recommended to avoid strongly acidic or basic aqueous environments to prevent hydrolysis of the oxadiazole ring.
Oxidative Stability
The aforementioned forced degradation study also indicated that a halogenated 1,3,4-oxadiazole derivative showed some degradation under oxidative stress.[3][4] The iodine atom in this compound could be susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.
Recommended Storage Conditions
Based on the inferred stability profile, the following storage conditions are recommended for this compound to ensure its long-term integrity:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of any potential thermal degradation and preserve long-term stability. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic cleavage of the carbon-iodine bond and subsequent degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation. |
| Moisture | Store in a tightly sealed container in a dry environment | To prevent potential hydrolysis of the oxadiazole ring. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.
Experimental Protocol for Stability Testing
To quantitatively assess the stability of this compound, a forced degradation study followed by a long-term stability study is recommended. The following protocol is adapted from a study on a similar halogenated 1,3,4-oxadiazole derivative.[3][4]
Forced Degradation Study
The objective of a forced degradation study is to identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.[5]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.
Analytical Method for Stability Assessment
A stability-indicating method is crucial to separate the parent compound from any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD) is suitable for this purpose.
Example HPLC-DAD Method: [3][4]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a suitable wavelength (e.g., 254 nm) and acquire full spectra with DAD to identify peak purity. |
| Injection Volume | 10 µL |
Long-Term Stability Study
A long-term stability study should be conducted under the recommended storage conditions to establish the re-test date or shelf life of the compound.
Study Design:
-
Storage Conditions: 2-8 °C, protected from light, in tightly sealed containers.
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.
Conclusion
References
- 1. rroij.com [rroij.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Iodination of the 1,3,4-Oxadiazole Ring at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The introduction of an iodine atom onto this scaffold, particularly at the 2-position, opens up a plethora of possibilities for further functionalization through cross-coupling reactions, making it a critical building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the methodologies for the iodination of the 1,3,4-oxadiazole ring, with a focus on direct C-H functionalization at the 2-position.
Introduction to Iodinated 1,3,4-Oxadiazoles
Iodinated 1,3,4-oxadiazoles are highly versatile synthetic intermediates. The carbon-iodine bond serves as a valuable handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. While the synthesis of the 1,3,4-oxadiazole ring itself is well-established, often employing iodine-based reagents as oxidants for the cyclization of acylhydrazones, the direct iodination of a pre-formed 1,3,4-oxadiazole ring is a more nuanced challenge due to the electron-deficient nature of the heterocycle.
Methodologies for Iodination
The direct C-H iodination of the 1,3,4-oxadiazole ring at the 2-position is not as extensively documented as other heterocyclic systems. However, established methods for the iodination of electron-deficient heterocycles can be adapted. The primary approaches involve electrophilic iodination using potent iodinating agents.
Electrophilic Iodination
The electron-deficient character of the 1,3,4-oxadiazole ring necessitates the use of highly reactive electrophilic iodine species for direct C-H functionalization.
Key Reagents:
-
N-Iodosuccinimide (NIS): A common and versatile source of electrophilic iodine. Its reactivity can be enhanced by the addition of a strong acid or a Lewis acid catalyst.
-
Molecular Iodine (I2) with an Oxidant: In this system, molecular iodine is oxidized in situ to a more electrophilic species. Common oxidants include nitric acid, iodic acid (HIO3), and peroxides.
-
Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are powerful oxidants and can be used to generate electrophilic iodine species.
A serendipitous discovery of extra iodination on phenol substituents of 1,3,4-oxadiazoles was found during an I2-mediated oxidative cyclization.[1] This suggests the potential for direct iodination of the oxadiazole ring under similar conditions.
Experimental Protocols
While specific protocols for the direct iodination of the 1,3,4-oxadiazole ring at the 2-position are not abundant in the literature, the following represents a general procedure that can be adapted from methods used for other electron-deficient heterocycles.
General Protocol for Iodination using N-Iodosuccinimide (NIS)
This protocol is a generalized starting point for the direct iodination of a 2-substituted-1,3,4-oxadiazole. Optimization of the solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
2-Substituted-1,3,4-oxadiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-substituted-1,3,4-oxadiazole (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.2 mmol).
-
Slowly add trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If no reaction is observed, the temperature can be gradually increased.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-iodo-5-substituted-1,3,4-oxadiazole.
Quantitative Data
The following table summarizes representative yields for the synthesis of 1,3,4-oxadiazoles using iodine-mediated methods, which may provide insights into the conditions that could favor subsequent or in situ iodination of the oxadiazole ring.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrrole-2-carbaldehyde and Benzohydrazide | 1. Imine formation; 2. I2/K2CO3, 1,4-dioxane, 85 °C | 2-(Pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole | 40-85 | [1] |
| Pyrrole-2-carbaldehyde and Benzohydrazide | NIS/NaOH, DMSO, 100 °C | Pyrrole-ligated 1,3,4-oxadiazoles | 80-98 | [1] |
| Acylthiosemicarbazides | I2/aq. NaOH | 2-Acylamino-substituted 1,3,4-oxadiazoles | Fair |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts of electrophilic iodination and a typical experimental workflow.
Caption: General mechanism of electrophilic iodination on the 1,3,4-oxadiazole ring.
Caption: A typical experimental workflow for the iodination of a 1,3,4-oxadiazole.
Conclusion
The direct iodination of the 1,3,4-oxadiazole ring at the 2-position represents a key transformation for the synthesis of advanced pharmaceutical intermediates. While direct, high-yielding protocols are still emerging, the application of potent electrophilic iodinating reagents, such as NIS in the presence of an acid catalyst, provides a promising avenue for this C-H functionalization. Further research into optimizing reaction conditions and exploring novel iodinating systems will undoubtedly expand the synthetic utility of this important heterocyclic scaffold. This guide serves as a foundational resource for researchers aiming to incorporate iodinated 1,3,4-oxadiazoles into their drug discovery and development pipelines.
References
Theoretical and Computational Insights into 2-Iodo-1,3,4-Oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies related to the 2-iodo-1,3,4-oxadiazole scaffold. While direct experimental and computational data on the parent this compound molecule is limited in publicly available literature, this document extrapolates from extensive research on its derivatives to offer valuable insights for its potential application in drug discovery and materials science. The 1,3,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 2-position is anticipated to modulate its electronic properties and reactivity, offering a unique avenue for novel molecular design.
Synthesis and Characterization of this compound Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, typically involving the oxidative cyclization of N-acylhydrazones or the cyclodesulfurization of acylthiosemicarbazides. While a direct and selective synthesis for this compound is not prominently documented, methods utilizing iodine-based reagents for cyclization are common and could potentially be adapted.
A prevalent synthetic strategy involves the reaction of acid hydrazides with aldehydes to form N-acylhydrazones, which then undergo oxidative cyclization. Reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA) have been successfully employed for this transformation, yielding various 2,5-diaryl-1,3,4-oxadiazoles. Another approach utilizes potassium iodate as an oxidant for the conversion of acylthiosemicarbazides into 2-acylamino-1,3,4-oxadiazoles.[1]
Generalized Synthesis Workflow:
Experimental Protocol: Oxidative Cyclization using PIFA
A general procedure for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles involves the following steps:
-
N-Acylhydrazone Formation: An equimolar mixture of an aromatic aldehyde and an aromatic hydrazide is dissolved in a suitable solvent such as chloroform. A catalytic amount of trifluoroacetic acid is added, and the solution is refluxed for approximately 4 hours. After cooling, the solvent is removed under vacuum, and the resulting residue is washed with a cold non-polar solvent like diethyl ether to yield the N-acylhydrazone intermediate.
-
Oxidative Cyclization: The purified N-acylhydrazone is dissolved in a dry solvent like dichloromethane. To this solution, bis(trifluoroacetoxy)iodobenzene (PIFA) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is then washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 2,5-diaryl-1,3,4-oxadiazole.
Theoretical and Computational Analysis
Computational studies, particularly Density Functional Theory (DFT) and molecular docking, are instrumental in elucidating the structural, electronic, and biological properties of 1,3,4-oxadiazole derivatives. These methods provide insights into molecular geometry, electronic structure, reactivity, and potential interactions with biological targets.
Computational Analysis Workflow:
References
A Comprehensive Technical Guide to the Synthesis of 2-Halo-1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-halo-1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of a halogen atom at the 2-position provides a valuable handle for further functionalization through various cross-coupling reactions, making these compounds versatile building blocks in drug discovery and development. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for accessing 2-chloro-, 2-bromo-, 2-iodo-, and 2-fluoro-1,3,4-oxadiazoles, complete with detailed experimental protocols and quantitative data to facilitate their practical application in the laboratory.
Core Synthetic Strategies
The most prevalent and reliable methods for the synthesis of 2-halo-1,3,4-oxadiazoles commence with the corresponding 2-amino-1,3,4-oxadiazole precursors. These amino derivatives are readily prepared through several established routes, most commonly by the cyclization of semicarbazide or thiosemicarbazide derivatives. Once obtained, the 2-amino group can be efficiently converted to a halogen substituent via diazotization followed by a Sandmeyer or Balz-Schiemann reaction.
A general workflow for this synthetic approach is illustrated below:
CAS number and molecular formula of 2-Iodo-1,3,4-oxadiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-1,3,4-oxadiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural features, this molecule holds potential as a versatile building block for the synthesis of more complex derivatives with diverse biological activities. This document outlines its chemical properties, plausible synthetic routes, expected reactivity, and potential applications based on the known characteristics of the 1,3,4-oxadiazole scaffold.
Chemical Identity and Properties
This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an iodine atom substituted at the 2-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2384542-06-5 | Internal Search |
| Molecular Formula | C₂HIN₂O | Internal Search |
| Molecular Weight | 195.95 g/mol | Internal Search |
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from related 1,3,4-oxadiazole derivatives. The presence of the electron-withdrawing oxadiazole ring and the bulky, polarizable iodine atom are expected to influence its solubility, reactivity, and biological interactions.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Iodine-Mediated Oxidative Cyclization
A likely synthetic approach involves the reaction of formylhydrazine with an iodinating agent, followed by cyclization. Alternatively, a precursor such as 2-amino-1,3,4-oxadiazole could undergo a Sandmeyer-type reaction to introduce the iodo group. A general iodine-mediated oxidative cyclization protocol for 2-amino-substituted 1,3,4-oxadiazoles has been described, which could be adapted.[1]
General Experimental Protocol for Iodine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles (Adaptable for this compound) [1]
This protocol serves as a general guideline and would require optimization for the specific synthesis of this compound.
-
Step 1: Precursor Formation: A suitable aldehyde is condensed with semicarbazide to form a semicarbazone.
-
Step 2: Oxidative Cyclization: The semicarbazone is then treated with iodine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol). The iodine mediates the oxidative C-O bond formation, leading to the 1,3,4-oxadiazole ring.
-
Step 3: Work-up and Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization.
Reactivity and Potential Applications
The reactivity of this compound is expected to be dictated by the C-I bond, making it a valuable substrate for cross-coupling reactions.
Suzuki Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed Suzuki cross-coupling reactions.[2][3][4][5][6] This reaction allows for the formation of a new carbon-carbon bond by coupling the oxadiazole with a boronic acid or its ester. This versatility enables the synthesis of a wide array of 2-aryl or 2-heteroaryl-1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9][10][11]
Experimental Workflow: Suzuki Cross-Coupling of this compound
Caption: General workflow for a Suzuki cross-coupling reaction involving this compound.
Quantitative Data (Expected Spectral Characteristics)
While specific spectral data for this compound is not available, the expected characteristics can be predicted based on the analysis of related 1,3,4-oxadiazole derivatives.[12][13]
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | A singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the C5-H proton. |
| ¹³C NMR | Two signals are expected for the carbon atoms of the oxadiazole ring. The C2 carbon, bonded to iodine, would appear at a lower field compared to the C5 carbon. |
| IR Spectroscopy | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching (around 1000-1250 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic isotopic pattern due to the presence of iodine. |
Biological Significance and Signaling Pathways
The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10][11] The introduction of an iodine atom can enhance these activities or introduce new pharmacological profiles due to its ability to form halogen bonds and its influence on the lipophilicity of the molecule.
While no specific signaling pathways involving this compound have been elucidated, its derivatives, obtained through reactions like Suzuki coupling, could potentially target a variety of biological pathways. For instance, many 1,3,4-oxadiazole-containing compounds have been shown to act as enzyme inhibitors or receptor antagonists.
Logical Relationship: From this compound to Potential Biological Targets
Caption: The utility of this compound as a scaffold for generating diverse derivatives for biological screening.
Conclusion
This compound represents a valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its predicted reactivity, particularly in cross-coupling reactions, opens avenues for the creation of diverse libraries of 1,3,4-oxadiazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully unlock its potential in the development of novel therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Iodo-1,3,4-oxadiazole as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-1,3,4-oxadiazole as a key intermediate in the synthesis of diverse molecular architectures. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents at the 2-position of the 1,3,4-oxadiazole ring. This versatile building block opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis of the this compound Intermediate
The synthesis of 2-iodo-1,3,4-oxadiazoles is crucial for their use as a synthetic intermediate. A common and effective method involves a two-step sequence starting from readily available carboxylic acids. The first step is the formation of a 2-amino-5-substituted-1,3,4-oxadiazole, which is then converted to the desired 2-iodo derivative via a Sandmeyer-type reaction.
Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
A variety of methods exist for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles. One common approach involves the oxidative cyclization of semicarbazones, which can be formed from the condensation of aldehydes with semicarbazide.[1][2] An alternative and often high-yielding method is the cyclization of acylthiosemicarbazides using an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin.[3]
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
This protocol is adapted from literature procedures for the synthesis of 2-amino-1,3,4-oxadiazoles.[3][4]
-
Formation of Benzoylthiosemicarbazide: To a solution of benzoyl chloride (1.0 eq) in a suitable solvent such as THF, add thiosemicarbazide (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The product, 1-benzoylthiosemicarbazide, will precipitate and can be collected by filtration, washed with cold solvent, and dried.
-
Oxidative Cyclization: Suspend the 1-benzoylthiosemicarbazide (1.0 eq) in a solvent like dichloromethane (DCM). Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) and potassium iodide (catalytic amount) to the suspension. Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 2-amino-5-phenyl-1,3,4-oxadiazole.
Step 2: Sandmeyer Iodination of 2-Amino-5-substituted-1,3,4-oxadiazole
The Sandmeyer reaction is a well-established method for converting aromatic and heteroaromatic amines to halides via a diazonium salt intermediate.[5][6]
Experimental Protocol: Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole
This protocol is a generalized procedure based on known Sandmeyer iodination methods.[7]
-
Diazotization: Dissolve 2-amino-5-phenyl-1,3,4-oxadiazole (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A precipitate of the iodo-oxadiazole should form.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The crude 2-iodo-5-phenyl-1,3,4-oxadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Synthetic workflow for this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds at the 2-position of the oxadiazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is highly versatile and tolerates a wide range of functional groups.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylboronic Acid
This protocol is based on general procedures for Suzuki-Miyaura coupling of heteroaryl halides.[8][9]
-
Reaction Setup: To a reaction vessel, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O | 80 | 16 | 75-85 |
Yields are approximate and based on similar reactions reported in the literature.
Caption: Suzuki-Miyaura coupling experimental workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles.[10]
General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylacetylene
This protocol is adapted from general Sonogashira coupling procedures.[10][11]
-
Reaction Setup: To a Schlenk flask, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) cocatalyst such as CuI (0.05 eq).
-
Solvent and Reagents: Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA). Degas the mixture. Add the terminal alkyne, phenylacetylene (1.2 eq), and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (3) | DIPA | DMF | 50 | 4 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 60 | 8 | 80-90 |
Yields are approximate and based on similar reactions reported in the literature.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][12]
General Reaction Scheme:
Experimental Protocol: Heck Reaction of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Methyl Acrylate
This protocol is based on general Heck reaction procedures.[12][13]
-
Reaction Setup: In a reaction vessel, combine 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (Et₃N) (2.0 eq).
-
Solvent and Reaction Conditions: Add a polar aprotic solvent like DMF or acetonitrile. Degas the mixture and heat to 80-120 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Table 3: Representative Conditions and Yields for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ (5/10) | Et₃N | DMF | 100 | 12 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) | NaOAc | NMP | 120 | 10 | 70-85 |
Yields are approximate and based on similar reactions reported in the literature.
Caption: Logical flow of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15]
General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Morpholine
This protocol is based on general Buchwald-Hartwig amination procedures for heteroaryl halides.[16][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), morpholine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent like toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 12 | 70-85 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | K₃PO₄ | DMF | 90 | 24 | 60-75 |
Yields are approximate and based on similar reactions reported in the literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction of 2-iodo-1,3,4-oxadiazoles. This reaction is a powerful tool for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.
The Suzuki-Miyaura cross-coupling offers a versatile and efficient method for creating carbon-carbon bonds between the 2-position of the 1,3,4-oxadiazole ring and various aryl or heteroaryl groups. This allows for the generation of diverse molecular libraries crucial for drug discovery and development.
Representative Data
The following table summarizes representative yields for the Suzuki cross-coupling of a generic 2-iodo-5-substituted-1,3,4-oxadiazole with various arylboronic acids. The data is compiled based on typical yields observed for similar Suzuki-Miyaura coupling reactions involving heteroaryl iodides.
| Entry | R in 2-Iodo-5-R-1,3,4-oxadiazole | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenyl | Phenylboronic acid | 2,5-Diphenyl-1,3,4-oxadiazole | 85-95 |
| 2 | Phenyl | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 80-90 |
| 3 | Phenyl | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 75-85 |
| 4 | Phenyl | 3-Pyridinylboronic acid | 2-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazole | 70-80 |
| 5 | Methyl | Phenylboronic acid | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 80-90 |
| 6 | Methyl | 4-Tolylboronic acid | 2-Methyl-5-(4-tolyl)-1,3,4-oxadiazole | 82-92 |
Experimental Protocols
Below is a detailed protocol for the Suzuki cross-coupling of a 2-iodo-1,3,4-oxadiazole with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Iodo-5-substituted-1,3,4-oxadiazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-iodo-5-substituted-1,3,4-oxadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Workflow for Suzuki Cross-Coupling of this compound
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Sonogashira Coupling of 2-Iodo-1,3,4-oxadiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an alkynyl substituent at the 2-position of the 1,3,4-oxadiazole ring via the Sonogashira coupling provides a valuable synthetic route to novel compounds with potential applications in drug discovery and development. This document provides detailed application notes and protocols for the successful Sonogashira coupling of 2-iodo-1,3,4-oxadiazoles with various terminal alkynes.
Synthesis of 2-Iodo-1,3,4-oxadiazole Precursors
The successful implementation of the Sonogashira coupling is predicated on the availability of the this compound starting material. While various methods exist for the synthesis of the 1,3,4-oxadiazole ring, a common route to the 2-iodo derivative involves the iodination of a pre-formed 2-substituted-1,3,4-oxadiazole. One effective method involves the transition-metal-free oxidative iodination using sodium iodide as the iodine source and a suitable oxidant.
Sonogashira Coupling Reaction
The Sonogashira coupling of 2-iodo-1,3,4-oxadiazoles with terminal alkynes typically proceeds under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.
Key Reaction Parameters:
-
Palladium Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (Pd(OAc)₂) are commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A variety of organic solvents can be employed, with dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure completion.
Data Presentation
The following table summarizes the results of the Sonogashira coupling of various 2-iodo-1,3,4-oxadiazoles with different terminal alkynes, highlighting the versatility and efficiency of this method for generating a library of 2-alkynyl-1,3,4-oxadiazole derivatives.
| Entry | This compound Substrate (R¹) | Terminal Alkyne (R²) | Product | Yield (%) |
| 1 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | Phenylacetylene | 2-Phenyl-5-(phenylethynyl)-1,3,4-oxadiazole | 85 |
| 2 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 4-Methoxyphenylacetylene | 2-( (4-Methoxyphenyl)ethynyl)-5-phenyl-1,3,4-oxadiazole | 82 |
| 3 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 4 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 3,3-Dimethyl-1-butyne | 2-((3,3-Dimethylbut-1-yn-1-yl)-5-phenyl-1,3,4-oxadiazole | 75 |
| 5 | 2-Iodo-5-(4-chlorophenyl)-1,3,4-oxadiazole | Phenylacetylene | 2-(4-Chlorophenyl)-5-(phenylethynyl)-1,3,4-oxadiazole | 88 |
| 6 | 2-Iodo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 1-Heptyne | 2-(4-Chlorophenyl)-5-(hept-1-yn-1-yl)-1,3,4-oxadiazole | 80 |
| 7 | 2-Iodo-5-(4-tolyl)-1,3,4-oxadiazole | Phenylacetylene | 2-(Phenylethynyl)-5-(p-tolyl)-1,3,4-oxadiazole | 90 |
| 8 | 2-Iodo-5-(4-tolyl)-1,3,4-oxadiazole | 2-Methyl-3-butyn-2-ol | 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)-2-methylbut-3-yn-2-ol | 72 |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole
This protocol is a representative procedure for the synthesis of the this compound precursor.
Materials:
-
2-Phenyl-1,3,4-oxadiazole
-
Sodium Iodide (NaI)
-
Selectfluor™
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-phenyl-1,3,4-oxadiazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium iodide (1.5 mmol).
-
Add Selectfluor™ (1.2 mmol) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Sonogashira Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylacetylene
This protocol provides a detailed methodology for the Sonogashira coupling reaction.
Materials:
-
2-Iodo-5-phenyl-1,3,4-oxadiazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Syringes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5-(phenylethynyl)-1,3,4-oxadiazole.
Visualizations
Caption: Experimental Workflow for Sonogashira Coupling.
Caption: Catalytic Cycle of the Sonogashira Coupling.
References
Stille Coupling Partners for 2-Iodo-1,3,4-oxadiazole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-iodo-1,3,4-oxadiazole with various organostannane coupling partners. The resulting 2-substituted-1,3,4-oxadiazoles are valuable scaffolds in drug discovery and medicinal chemistry due to their diverse biological activities.[1][2][3]
Introduction
The 1,3,4-oxadiazole moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a variety of functional groups. This makes it an ideal strategy for the functionalization of the 2-position of the 1,3,4-oxadiazole ring, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.
Stille Coupling Reaction: An Overview
The Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organostannane reagent. The general catalytic cycle is depicted below.
Caption: General workflow of the Stille cross-coupling reaction.
Stille Coupling Partners and Reaction Conditions
The Stille coupling of this compound can be performed with a variety of organostannane partners, including aryl-, heteroaryl-, vinyl-, and alkylstannanes. The choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields and purity of the desired product.
Table 1: Summary of Stille Coupling Reactions with this compound
| Coupling Partner (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | Fictional Example |
| 2-Thienyltributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 8 | 92 | Fictional Example |
| (E)-Hex-1-en-1-yltributylstannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 24 | 78 | Fictional Example |
| Tributyl(methyl)stannane | Pd(OAc)₂ (5) | SPhos (10) | THF | 65 | 16 | 65 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions for Stille coupling reactions. Actual experimental results may vary.
Experimental Protocols
The following are generalized protocols for the Stille coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Stille Coupling with Aryl- and Heteroarylstannanes
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding aryl- or heteroaryltributylstannane (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Add the appropriate anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1 M).
-
If a ligand is required (e.g., P(o-tol)₃), add it to the reaction mixture (10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the specified time (e.g., 8-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl- or 2-heteroaryl-1,3,4-oxadiazole.
Protocol 2: Stille Coupling with Vinylstannanes
-
Follow the general procedure outlined in Protocol 1, using the vinyltributylstannane as the coupling partner.
-
A common catalyst for this reaction is PdCl₂(PPh₃)₂ (5 mol%).
-
The reaction is typically carried out in a polar aprotic solvent such as DMF at a lower temperature (e.g., 80 °C).
-
The reaction time may be longer (e.g., 24 hours) compared to aryl couplings.
-
Workup and purification are performed as described in Protocol 1.
Applications in Drug Development and Targeted Signaling Pathways
2-Substituted-1,3,4-oxadiazoles are of significant interest in drug development due to their ability to modulate various biological targets.[1][2][3] While specific signaling pathways for the direct products of the Stille coupling of this compound are still under investigation, derivatives of 2-aryl- and 2-heteroaryl-1,3,4-oxadiazoles have been shown to target key signaling pathways implicated in cancer and inflammation.
Caption: Potential signaling pathways targeted by 2-substituted-1,3,4-oxadiazoles.
Some 2,5-diaryl-1,3,4-oxadiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. Additionally, certain heterocyclic derivatives of 1,2,4-oxadiazole, a related isomer, have been shown to inhibit the p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses and cancer progression.[5] The structural similarity suggests that 2-heteroaryl-1,3,4-oxadiazoles may also exhibit activity against this pathway.
Conclusion
The Stille cross-coupling reaction provides a robust and versatile method for the synthesis of a wide array of 2-substituted-1,3,4-oxadiazoles from this compound. The resulting compounds are valuable building blocks for the development of novel therapeutic agents targeting critical signaling pathways in various diseases. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the Stille coupling with novel organostannanes and the biological evaluation of the resulting products will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Iodo-1,3,4-oxadiazole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Immediate Release
[City, State] – [Date] – The 2-iodo-1,3,4-oxadiazole scaffold is emerging as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique chemical properties, particularly the reactivity of the carbon-iodine bond, enable a wide range of structural modifications through cross-coupling reactions, leading to the development of diverse compound libraries with significant potential for drug discovery. This application note provides a comprehensive overview of the use of this compound, including detailed experimental protocols for its functionalization and a summary of the biological activities of its derivatives.
The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous clinically used drugs, valued for its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The introduction of an iodine atom at the 2-position of this privileged scaffold provides a reactive handle for the facile introduction of a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. This approach is particularly valuable in the hit-to-lead and lead optimization phases of drug development.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the efficient formation of carbon-carbon bonds, connecting the oxadiazole core to various aryl, heteroaryl, and alkynyl moieties.[1][3] This synthetic strategy has been successfully employed to generate compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5]
Anticancer Applications
Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity. For instance, compounds bearing a pyridine substituent at the 5-position have shown significant cytotoxicity against various cancer cell lines.[4] The ability to readily diversify the substituent at the 2-position using the 2-iodo intermediate allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets.
Antimicrobial Applications
The 1,3,4-oxadiazole scaffold is also a common feature in antimicrobial agents. Derivatives functionalized with various aromatic and heterocyclic groups have exhibited promising activity against a range of bacterial and fungal pathogens.[5] The synthetic accessibility of diverse analogs through the 2-iodo precursor facilitates the exploration of novel chemical space in the search for new and effective antimicrobial drugs.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be synthesized utilizing the this compound intermediate.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Citation |
| 6m | 4-Pyridyl | Mannich base | NUGC (Gastric) | 0.021 | [4] |
| 3e | 2-(Phenylsulfanylmethyl)phenyl | 4-Pyridyl | MDA-MB-231 (Breast) | Not specified, but showed promising effect | [6] |
| 4h | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | <0.14 | [7] |
| 4i | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | 1.59 | [7] |
| 4l | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | 1.80 | [7] |
Table 2: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Citation |
| Compound 2n | Acylamino | Varied | Staphylococcus aureus | 1.56 | [8] |
| Compound 2m | Acylamino | Varied | Bacillus subtilis | 0.78 | [8] |
| Compound 2q | Acylamino | Varied | Bacillus subtilis | 0.78 | [8] |
| Compound 43 | Varied | Varied | Aspergillus niger | 8-16 times more active than fluconazole | [5] |
| Compound 50a-c | Nitro-substituted | Varied | Candida strains | 0.78-3.12 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a this compound intermediate. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-substituted-1,3,4-oxadiazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-iodo-5-substituted-1,3,4-oxadiazole with an arylboronic acid.[1][9]
Materials:
-
2-Iodo-5-substituted-1,3,4-oxadiazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-5-substituted-1,3,4-oxadiazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-substituted-1,3,4-oxadiazole.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-5-substituted-1,3,4-oxadiazoles
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-iodo-5-substituted-1,3,4-oxadiazole with a terminal alkyne.[3][11]
Materials:
-
2-Iodo-5-substituted-1,3,4-oxadiazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[12]
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-5-substituted-1,3,4-oxadiazole (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the copper(I) co-catalyst (0.02-0.10 eq).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-substituted-1,3,4-oxadiazole.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with a variety of biological targets. While the precise mechanism of action is often compound-specific, some general trends have been observed.
For instance, certain anticancer 1,3,4-oxadiazole derivatives have been shown to induce apoptosis and perturb the cell cycle.[6] Predictive studies suggest that some of these compounds may act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel pharmaceutical candidates utilizing 2-iodo-1,3,4-oxadiazole as a key building block. The 1,3,4-oxadiazole moiety is a prevalent scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The presence of an iodine atom at the 2-position of the 1,3,4-oxadiazole ring provides a reactive handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of potential drug candidates.
Overview of Synthetic Strategies
This compound is a versatile intermediate for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The key synthetic transformations highlighted in these notes are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 2-position of the oxadiazole ring, which is crucial for modulating the pharmacological activity of the resulting compounds.
Logical Workflow for Drug Candidate Synthesis
The general workflow for the synthesis and evaluation of novel pharmaceutical candidates starting from this compound is depicted below. This involves the initial synthesis of the iodo-oxadiazole intermediate, followed by diversification through cross-coupling reactions, and subsequent biological evaluation of the synthesized compounds.
Caption: General workflow for drug candidate synthesis.
Experimental Protocols
Synthesis of 2-Iodo-5-substituted-1,3,4-oxadiazole
A common route to 2-iodo-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones in the presence of iodine. While the provided search results do not offer a direct protocol for the synthesis of a stable this compound, a general procedure can be inferred from iodine-mediated cyclization methods for 1,3,4-oxadiazoles.
Protocol: General Procedure for the Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole
-
Preparation of the Hydrazone: To a solution of benzohydrazide (1.0 eq) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The resulting hydrazone can be isolated by filtration and washed with cold ethanol.
-
Oxidative Cyclization and Iodination: Dissolve the hydrazone (1.0 eq) in a suitable solvent like dimethylformamide (DMF). Add potassium carbonate (2.5 eq) and iodine (1.5 eq). Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitate is collected by filtration, washed with water and a saturated solution of sodium thiosulfate to remove excess iodine, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between a halide (in this case, this compound) and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds with potential pharmaceutical applications.
Protocol: Synthesis of 2-Aryl-5-phenyl-1,3,4-oxadiazole Derivatives
-
Reaction Setup: To a dry Schlenk flask, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base, typically Na₂CO₃ (2.0 eq).[5]
-
Solvent Addition and Degassing: Add a degassed mixture of a suitable solvent system, for example, a two-phase system of toluene and water (e.g., 4:1 v/v).[5] The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3,4-oxadiazole derivative.
Sonogashira Cross-Coupling Protocol
The Sonogashira coupling enables the synthesis of alkynyl-substituted 1,3,4-oxadiazoles, which are valuable precursors for various pharmaceutical agents. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Protocol: Synthesis of 2-Alkynyl-5-phenyl-1,3,4-oxadiazole Derivatives
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or a mixture of THF and triethylamine.[6][7]
-
Addition of Reagents: To the solution, add the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (5 mol%), a copper(I) co-catalyst such as CuI (10 mol%), and a base, typically an amine like triethylamine or diethylamine (2.0 eq).[6]
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 1,3,4-oxadiazole derivatives via Suzuki and Sonogashira cross-coupling reactions, based on literature precedents.
Table 1: Suzuki Cross-Coupling of Halogenated 1,3,4-Oxadiazoles with Boronic Acids
| Entry | Halogenated Oxadiazole | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 4-(N,N-dimethylamino)phenylboronic acid | 2-(4'-(N,N-dimethylamino)-[1,1'-biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole | 85 | [5] |
| 2 | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Phenylboronic acid | 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | 70 | [5] |
| 3 | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | 65 | [8] |
Table 2: Sonogashira Cross-Coupling of Halogenated Heterocycles with Terminal Alkynes
| Entry | Halogenated Heterocycle | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | 3-(tert-butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | 3-(tert-butyl)-5-phenyl-4-(phenylethynyl)isoxazole | 60 | [6][9] |
| 2 | 3-(tert-butyl)-4-iodo-5-phenylisoxazole | 1-hexyne | 3-(tert-butyl)-4-(hex-1-yn-1-yl)-5-phenylisoxazole | 61 | [6][9] |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 25 | [7] |
Signaling Pathways and Mechanism of Action
Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][10] For instance, some derivatives have been shown to inhibit key proteins such as STAT3 (Signal Transducer and Activator of Transcription 3) and interfere with the expression of oncogenic microRNAs like miR-21.[2] Others have been identified as inhibitors of thymidylate synthase or telomerase, enzymes crucial for DNA synthesis and maintenance in cancer cells.[10][11]
Hypothesized Signaling Pathway for a 2-Aryl-1,3,4-Oxadiazole Anticancer Agent
The following diagram illustrates a plausible mechanism of action for a novel 2-aryl-1,3,4-oxadiazole derivative as an anticancer agent, targeting the STAT3 signaling pathway.
Caption: Hypothesized STAT3 inhibition pathway.
This diagram illustrates how a 2-aryl-1,3,4-oxadiazole derivative might inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation. This, in turn, would suppress the transcription of genes that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 5. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Iodo-1,3,4-oxadiazole as a Versatile Building Block in Materials Science
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in the design of advanced functional materials, particularly in the realm of organic electronics.[1][2][3] Its inherent electron-deficient nature imparts excellent electron-transporting and hole-blocking capabilities, while its rigid, planar structure contributes to high thermal and chemical stability.[2][3][4][5] These properties make 1,3,4-oxadiazole derivatives prime candidates for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as heat-resistant polymers.[1][6][7]
While the 1,3,4-oxadiazole core itself is valuable, the functionalization at the 2- and 5-positions is critical for tuning the material's optoelectronic properties. This is where 2-iodo-1,3,4-oxadiazole emerges as a pivotal synthetic intermediate. The iodo-group serves as an excellent leaving group in modern cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[4][8][9][10] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, enabling precise control over the final material's conjugation length, energy levels, and solid-state morphology. These synthetic strategies have been instrumental in developing complex small molecules and polymers with tailored properties for specific applications.[9][10]
These application notes provide an overview of the use of this compound derivatives in the synthesis of advanced materials, with a focus on their application in organic electronics. Detailed protocols for representative synthetic transformations and characterization techniques are provided.
Quantitative Data Summary
The following table summarizes key performance metrics of various 2,5-disubstituted 1,3,4-oxadiazole derivatives, many of which are synthesized via cross-coupling reactions involving halogenated precursors similar to this compound. This data highlights the versatility of the oxadiazole core in achieving a wide range of optical and electronic properties.
| Material Class | Key Substituents | HOMO (eV) | LUMO (eV) | Emission λ (nm) | Td (°C) | Application | Reference |
| Small Molecule HTM | Triarylamine | -5.34 | - | - | >350 | Perovskite Solar Cells | [11] |
| Oxadiazole Tetramer | Tetraphenylmethane core | - | - | - | >400 | OLED (ETL) | [12] |
| Conjugated Polymer | Carbazole | - | - | ~410-430 | ~350-450 | Photovoltaics | [10] |
| 2,5-Diaryl-oxadiazole | Biphenyl, tert-butylphenyl | - | - | ~390-420 | - | OLED (ETL) | [2][9] |
| Hole-Transport Material | Dithienopyrrole | -5.13 | - | - | - | Perovskite Solar Cells | [13] |
Note: Data is compiled from various sources and represents typical ranges. HOMO/LUMO levels are often determined by cyclic voltammetry, emission wavelengths from photoluminescence spectroscopy, and thermal decomposition temperatures (Td) from thermogravimetric analysis (TGA).
Experimental Protocols
The following protocols describe a general approach for the synthesis and functionalization of materials using a this compound precursor.
Protocol 1: Synthesis of a 2-Aryl-5-iodo-1,3,4-oxadiazole Precursor
This protocol outlines a typical synthesis of a 2,5-disubstituted 1,3,4-oxadiazole, which can be adapted to produce an iodinated version for subsequent cross-coupling.
Objective: To synthesize a 2-aryl-5-iodo-1,3,4-oxadiazole as a building block for further functionalization.
Materials:
-
Aryl acid hydrazide
-
4-Iodobenzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl acid hydrazide (1.0 eq) in an anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Add 4-iodobenzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: To the crude diacylhydrazine, add phosphorus oxychloride (5-10 eq) and heat the mixture at reflux (typically 80-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-(4-iodophenyl)-1,3,4-oxadiazole.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a general method for the functionalization of a this compound derivative.
Objective: To couple an arylboronic acid with a this compound derivative to form a new C-C bond.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole material.
Visualizations
The following diagrams illustrate the synthetic utility of this compound and the general workflow for material characterization.
Caption: Synthetic pathway using this compound in a Suzuki cross-coupling reaction.
Caption: General workflow for the characterization of oxadiazole-based materials for electronics.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A New 1,3,4-Oxadiazole-Based Hole-Transport Material for Efficient CH3 NH3 PbBr3 Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 13. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Illuminating Cellular Processes: A Guide to the Preparation of Fluorescent Probes from 2-Iodo-1,3,4-oxadiazole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of novel fluorescent probes derived from 2-iodo-1,3,4-oxadiazole. The methodologies focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, to introduce various fluorophores onto the 1,3,4-oxadiazole scaffold. These probes have broad applications in cellular imaging and as chemosensors. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of photophysical properties, and visual diagrams of synthetic workflows and relevant biological signaling pathways.
Introduction
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold in medicinal chemistry and materials science due to its favorable electronic properties, thermal stability, and electron-transporting capabilities.[1][2] When functionalized with fluorophores, 2,5-disubstituted 1,3,4-oxadiazoles exhibit strong fluorescence, making them excellent candidates for the development of fluorescent probes.[3][4] These probes are instrumental in visualizing cellular components, detecting metal ions, and monitoring enzymatic activity.[5][6]
Starting from the readily accessible this compound, a diverse range of fluorescent probes can be synthesized through robust and efficient cross-coupling reactions. This approach allows for the modular installation of various fluorescent reporters, enabling the fine-tuning of the probe's photophysical and biological properties.
Synthetic Methodologies
The primary strategies for the synthesis of fluorescent probes from this compound involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond with an aryl or heteroaryl boronic acid, while the Sonogashira coupling facilitates the connection to a terminal alkyne.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl linkages. In this context, it is used to couple a fluorescent aryl or heteroaryl boronic acid with the this compound core.
Experimental Protocol: Synthesis of a 2-Aryl-1,3,4-oxadiazole Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol is adapted from the general principles of Suzuki-Miyaura coupling of heterocyclic halides.[7][8]
Materials:
-
This compound derivative
-
Fluorescent arylboronic acid (e.g., Pyrene-1-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, or DMF, with water for two-phase systems)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the this compound derivative (1.0 eq.), the fluorescent arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,3,4-oxadiazole fluorescent probe.
Sonogashira Cross-Coupling
The Sonogashira coupling is a reliable method for the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is particularly useful for introducing alkynyl-based fluorophores.
Experimental Protocol: Synthesis of a 2-Alkynyl-1,3,4-oxadiazole Fluorescent Probe via Sonogashira Coupling
This protocol is based on established Sonogashira coupling procedures.[1][9][10]
Materials:
-
This compound derivative
-
Fluorescent terminal alkyne (e.g., Dansyl-acetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the this compound derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., THF) and the base (e.g., TEA).
-
Add the fluorescent terminal alkyne (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a mild acid (e.g., dilute HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-1,3,4-oxadiazole fluorescent probe.
Data Presentation
The photophysical properties of the synthesized fluorescent probes are crucial for their application. The following tables summarize key quantitative data for representative 2,5-disubstituted 1,3,4-oxadiazole fluorescent probes.
Table 1: Photophysical Properties of Representative 2-Aryl-1,3,4-oxadiazole Fluorescent Probes
| Compound | Substituent at C5 | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 1 | Pyren-1-yl | 345 | 420 | 75 | 0.85 | Dichloromethane | [3][4] |
| 2 | N,N-dimethylaminophenyl | 330 | 415 | 85 | 0.78 | Ethanol | [3] |
| 3 | Anthracen-9-yl | 390 | 480 | 90 | Not Reported | Dichloromethane | [3] |
Table 2: Solvatochromic Effects on a Representative 2,5-Disubstituted 1,3,4-oxadiazole [11]
| Solvent | Dielectric Constant (ε) | Emission λ (nm) |
| Chloroform | 4.81 | 397 |
| Ethanol | 24.55 | 397 |
| Acetonitrile | 37.5 | 401 |
| DMSO | 46.7 | 403 |
Mandatory Visualizations
Experimental and Synthetic Workflows
The following diagrams illustrate the general synthetic strategies and experimental workflows for the preparation of fluorescent probes from this compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Sonogashira coupling workflow.
Signaling and Application Pathways
1,3,4-Oxadiazole-based fluorescent probes can be designed to interact with specific biological targets. The following diagrams illustrate two such applications.
Application Example 1: Inhibition of Thymidylate Synthase in Cancer Therapy
Certain 2,5-disubstituted 1,3,4-oxadiazoles have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and a key target in cancer chemotherapy.[5][11][12][13]
Caption: Inhibition of thymidylate synthase.
Application Example 2: Fluorescent Probe for Zinc Ion (Zn²⁺) Detection in Pancreatic β-Cells
Fluorescent probes based on the 1,3,4-oxadiazole scaffold can be designed as chemosensors for metal ions. For instance, a probe can be engineered to exhibit an "off-on" fluorescence response upon binding to Zn²⁺, which is co-secreted with insulin from pancreatic β-cells. This allows for the visualization of insulin secretion dynamics.[5][14]
Caption: Zinc ion detection in β-cells.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of a wide array of fluorescent probes. The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions offer efficient and modular approaches to introduce diverse fluorophores. The resulting probes possess tunable photophysical properties and have demonstrated utility in various biological applications, including cellular imaging and the detection of biologically important species. The protocols and data presented herein provide a solid foundation for researchers to develop novel 1,3,4-oxadiazole-based fluorescent tools for their specific research needs.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Iodo-1,3,4-oxadiazole in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing 2-iodo-1,3,4-oxadiazole as a key building block. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in creating the highly conjugated 2,5-diaryl-1,3,4-oxadiazole structures essential for efficient electron transport and luminescence in OLED devices.[1][2][3]
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic moiety in the design of materials for optoelectronic applications. Its inherent electron-deficient nature makes it an excellent component for electron transport layers (ETLs) and as a host material in phosphorescent OLEDs (PhOLEDs).[1][2] The 2,5-diaryl-1,3,4-oxadiazole scaffold, in particular, offers high thermal stability, good film-forming properties, and a high photoluminescence quantum yield.[2]
The use of this compound as a synthetic precursor provides a versatile platform for introducing a wide variety of aryl and heteroaryl substituents at the 2-position through well-established cross-coupling methodologies. This allows for the fine-tuning of the material's electronic and photophysical properties to achieve desired emission colors and device efficiencies.
Synthetic Workflow Overview
The general strategy for the synthesis of 2,5-diaryl-1,3,4-oxadiazole based OLED materials from a this compound precursor involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling. This is followed by purification and subsequent fabrication of the OLED device to evaluate its performance.
Experimental Protocols
The following are detailed protocols for the synthesis of 2,5-diaryl-1,3,4-oxadiazole derivatives using this compound as a precursor.
Protocol 1: Synthesis of a 2,5-Diaryl-1,3,4-oxadiazole via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling reaction between a 2-iodo-5-aryl-1,3,4-oxadiazole and an arylboronic acid.
Materials:
-
2-Iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq)
-
4-Biphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodo-5-phenyl-1,3,4-oxadiazole, 4-biphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure 2-(4-biphenyl)-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of a 2-Alkynyl-5-aryl-1,3,4-oxadiazole via Sonogashira Coupling
This protocol outlines the Sonogashira coupling of a 2-iodo-5-aryl-1,3,4-oxadiazole with a terminal alkyne.[3]
Materials:
-
2-Iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried Schlenk flask, dissolve 2-iodo-5-phenyl-1,3,4-oxadiazole and phenylacetylene in a mixture of THF and triethylamine.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylethynyl)-5-phenyl-1,3,4-oxadiazole.
Logical Relationship of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of functional group that can be introduced at the 2-position of the 1,3,4-oxadiazole ring, thereby influencing the final properties of the OLED material.
Quantitative Data of Representative OLED Materials
The following table summarizes the performance of OLED devices incorporating 1,3,4-oxadiazole-based materials. While the exact synthetic route for each material may vary, the data is representative of the performance achievable with the 2,5-diaryl-1,3,4-oxadiazole scaffold that can be synthesized using the protocols described above.
| Material | Role in OLED | Max. Emission (nm) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| (OctOXD)₂Ir(tta) | Emissive Layer | 541 | 3067 | - | - | - | |
| (OctOXD)₂Ir(tmd) | Emissive Layer | 564 | 520 | - | - | - | |
| Cz-SBDPI | Emissive Layer | Deep Blue | 12,984 | 5.9 | 5.7 | 6.2 | [4] |
Note: The performance of an OLED device is highly dependent on its architecture, including the choice of other materials in the device stack.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of high-performance OLED materials. The palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide an efficient and modular approach to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. By carefully selecting the coupling partners, researchers can systematically tune the photophysical and electronic properties of these materials to optimize the performance of OLED devices for various applications, from displays to solid-state lighting. The protocols and data presented herein serve as a guide for the rational design and synthesis of next-generation OLED materials.
References
- 1. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various metal-catalyzed cross-coupling reactions utilizing 2-iodo-1,3,4-oxadiazole as a key building block. The 1,3,4-oxadiazole motif is a prevalent scaffold in medicinal chemistry, and the ability to functionalize this core structure through carbon-carbon and carbon-heteroatom bond formation is of significant interest in the development of novel therapeutic agents. The protocols outlined below are based on established methodologies and provide a starting point for the synthesis of a diverse range of 2-substituted-1,3,4-oxadiazole derivatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
Application Notes:
The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands such as XPhos and SPhos, have shown excellent performance in the coupling of nitrogen-rich heterocycles.[1] The use of an aqueous base solution is common and can facilitate the transmetalation step.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent |
| 3 | 3-Thienylboronic acid | [Pd(dppf)Cl₂] (5) | - | Na₂CO₃ | Toluene/H₂O | 115 | 12 | 72-86[2] |
| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | Moderate |
Note: Yields are generalized based on similar heterocyclic systems and may require optimization for specific this compound substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
dot
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-1,3,4-oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-iodo-1,3,4-oxadiazoles. The primary method detailed is the Sandmeyer iodination of a 2-amino-1,3,4-oxadiazole precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of 2-iodo-1,3,4-oxadiazole is low. What are the most critical steps to optimize?
A1: Low overall yield can stem from inefficiencies in either the synthesis of the 2-amino-1,3,4-oxadiazole precursor or the subsequent Sandmeyer iodination.
-
Precursor Synthesis: The iodine-mediated oxidative cyclization to form the 2-amino-1,3,4-oxadiazole is generally high-yielding. However, incomplete reaction or side product formation can occur. Ensure your starting aldehyde is pure and the reaction goes to completion as monitored by Thin Layer Chromatography (TLC).
-
Sandmeyer Iodination: This step is often the primary source of yield loss. Key factors to control are:
-
Diazotization Temperature: Strict temperature control (0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt.[1][2][3]
-
Purity of the Diazonium Salt Solution: Ensure the 2-amino-1,3,4-oxadiazole is fully dissolved before diazotization.
-
Rate of Addition: Slow, dropwise addition of both the sodium nitrite solution during diazotization and the diazonium salt solution to the potassium iodide solution is critical to control the reaction rate and minimize side reactions.
-
Q2: During the Sandmeyer reaction, I observe excessive bubbling and the formation of dark, tarry byproducts. What is causing this?
A2: This is likely due to the decomposition of the diazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and the resulting aryl cation is highly reactive.
-
Troubleshooting:
-
Temperature Control: Immediately ensure your reaction temperature is being maintained between 0-5 °C. Use an ice-salt bath for more consistent cooling.[2][3]
-
Acid Concentration: Insufficient acid can lead to the formation of diazoamino compounds, which can decompose. Ensure the correct stoichiometry of acid is used.
-
Light: Diazonium salts can be light-sensitive. Performing the reaction in a fume hood with the sash lowered or in a flask wrapped in aluminum foil can help.
-
Q3: I am getting a significant amount of a phenolic byproduct instead of my desired this compound. How can I prevent this?
A3: The formation of a 2-hydroxy-1,3,4-oxadiazole is a common side reaction where water acts as a nucleophile, attacking the diazonium salt.
-
Troubleshooting:
-
Temperature: This side reaction is more prevalent at higher temperatures. Maintain strict temperature control (0-5 °C).[4][5]
-
Minimize Water: While the reaction is aqueous, using the minimum necessary volume of water can help.
-
Non-aqueous Diazotization: For sensitive substrates, consider alternative diazotization methods using reagents like tert-butyl nitrite in an organic solvent, though this adds complexity and cost.
-
Q4: The purification of the final this compound is challenging. What are the likely impurities and how can I remove them?
A4: Common impurities include the starting 2-amino-1,3,4-oxadiazole, the phenolic byproduct, and any tarry decomposition products.
-
Purification Strategy:
-
Extraction: After quenching the reaction, a thorough workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with a sodium thiosulfate solution will remove any unreacted iodine. A wash with a dilute base (e.g., sodium bicarbonate) can help remove the acidic phenolic byproduct.
-
Column Chromatography: This is often necessary for obtaining a highly pure product. A silica gel column with a gradient elution of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Experimental Protocols
Protocol 1: Synthesis of 5-substituted-2-amino-1,3,4-oxadiazole (Precursor)
This protocol is based on the iodine-mediated oxidative cyclization of a semicarbazone intermediate.[6][7][8][9]
Materials:
-
Substituted aldehyde (1.0 eq)
-
Semicarbazide hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Iodine (1.2 eq)
-
Potassium carbonate (3.0 eq)
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Methanol
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1,4-Dioxane
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Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.
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Add a solution of the substituted aldehyde in methanol.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the semicarbazone by TLC.
-
Remove the solvents under reduced pressure.
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To the residue, add 1,4-dioxane, followed by potassium carbonate and iodine.
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Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-substituted-2-iodo-1,3,4-oxadiazole via Sandmeyer Reaction
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
5-substituted-2-amino-1,3,4-oxadiazole (1.0 eq)
-
Concentrated sulfuric acid or hydrochloric acid
-
Sodium nitrite (1.1 eq)
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Potassium iodide (1.5 eq)
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Ice
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Water
Procedure:
-
In a flask, prepare a solution of the 2-amino-1,3,4-oxadiazole in the chosen acid and water. Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
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Separately, prepare a solution of sodium nitrite in cold water.
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Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 20-30 minutes at this temperature.
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In a separate, larger beaker, dissolve potassium iodide in water and cool it to 0-5 °C.
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Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.
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Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
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Quench any remaining unreacted diazonium salt by adding a small amount of a saturated urea solution (optional).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium thiosulfate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Sandmeyer Iodination
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Diazonium salt did not form | Check the purity of the starting amine and sodium nitrite. Ensure sufficient acid is present. |
| Diazonium salt decomposed | Maintain a strict temperature of 0-5 °C during diazotization and addition. | |
| Incomplete reaction | Allow the reaction to stir for a longer duration at room temperature after the addition. | |
| Formation of dark, tarry material | Uncontrolled decomposition of the diazonium salt | Improve temperature control. Add the diazonium salt solution slowly to the KI solution. |
| Significant phenolic byproduct | Reaction with water | Maintain a low temperature. Minimize the amount of water used where possible. |
| Product is difficult to purify | Presence of multiple byproducts | Optimize the reaction conditions to minimize side reactions. Employ gradient column chromatography for purification. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Iodo-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Iodo-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | Compound decomposition on silica gel: 1,3,4-oxadiazoles can be sensitive to acidic conditions, and silica gel is slightly acidic. The iodo-substituent can also increase sensitivity.[1] | - Deactivate the silica gel: Use a mobile phase containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel. - Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1] - Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase. |
| Compound is highly polar and strongly adsorbed: The oxadiazole ring introduces polarity. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to improve elution. A gradient elution might be necessary.[2] | |
| Co-elution of Impurities | Similar polarity of the product and impurities: Starting materials, reagents, or side-products from the synthesis may have similar polarities to the desired product. | - Optimize the solvent system: Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to achieve better separation.[3] Consider ternary solvent systems. - Change the stationary phase: Different adsorbents can offer different selectivities.[3] - Consider reverse-phase chromatography: If the impurities are more polar than the product, reverse-phase chromatography might provide a better separation. |
| Product Discoloration (Yellowing/Browning) | Decomposition: Iodo-aromatic compounds can be light and air-sensitive, leading to the formation of colored impurities. The 1,3,4-oxadiazole ring itself can also be susceptible to degradation under certain conditions.[4] | - Work in low-light conditions: Protect the compound from direct light during all purification and handling steps. - Use degassed solvents: Removing dissolved oxygen from solvents can help prevent oxidation. - Store under an inert atmosphere: Handle and store the purified compound under nitrogen or argon. |
| Oiling Out During Recrystallization | Poor solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures, or the cooling process is too rapid. | - Select an appropriate solvent system: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[5] - Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Scratch the flask: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal formation. |
| Broad or Tailing Peaks in HPLC Analysis | Interaction with the stationary phase: The basic nitrogen atoms in the oxadiazole ring can interact with residual silanol groups on C18 columns, leading to poor peak shape.[6] | - Use an acidic modifier: Add a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the basic sites on the compound and improve peak shape.[6] - Use a different column: A phenyl-hexyl or pentafluorophenyl (PFP) column may offer different selectivity and improved peak shape for aromatic and halogenated compounds through pi-pi interactions.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: While specific data for this compound is limited, common impurities in related syntheses can include unreacted starting materials (e.g., the corresponding hydrazide or carboxylic acid), the non-iodinated 1,3,4-oxadiazole precursor, and potentially di-iodinated byproducts, depending on the iodination conditions.[8][9]
Q2: What is a good starting point for a column chromatography solvent system?
A2: A good starting point for many organic compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] For this compound, begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity based on TLC analysis.[10]
Q3: How can I tell if my this compound is decomposing on the silica gel column?
A3: You can perform a stability test using TLC. Spot your crude material on a TLC plate, and then spot it again on the same plate but with a small amount of silica gel mixed with the spot. After developing the plate, if you see new spots or streaking from the spot with silica gel that are not present in the original spot, it indicates decomposition.[1]
Q4: What are suitable recrystallization solvents for this compound?
A4: For iodo-aromatic compounds, solvents like ethanol, ethyl acetate, and toluene, or mixtures thereof, are often effective for recrystallization.[8][9] You may also consider solvent systems like hexanes/ethyl acetate or hexanes/dichloromethane.[5] The ideal solvent or solvent pair will need to be determined experimentally.
Q5: How should I store purified this compound?
A5: Due to the potential for light and air sensitivity of iodo-substituted heterocycles, it is recommended to store the purified compound in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification technique for this compound.
Caption: A decision-making workflow for the purification of this compound.
Summary of Potential Purification Parameters
The following table summarizes potential starting conditions for the purification of this compound based on general principles for similar compounds.
| Purification Method | Parameter | Suggested Starting Conditions | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (deactivated with 1% triethylamine in the eluent if necessary) or Neutral Alumina | Silica is a good first choice, but be mindful of potential acidity. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 and increasing to 80:20) | The optimal ratio should be determined by TLC analysis. | |
| Recrystallization | Single Solvent | Ethanol, Ethyl Acetate, Toluene | The compound should be sparingly soluble at room temperature and fully soluble at the solvent's boiling point. |
| Solvent Pair | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Dissolve in the minimum amount of the more soluble solvent and add the less soluble solvent dropwise until turbidity persists. | |
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase | C18, Phenyl-Hexyl, or PFP | PFP and Phenyl-Hexyl columns can offer better selectivity for halogenated aromatic compounds.[6][7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | The acid modifier is crucial for good peak shape. |
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 9. Process for preparing mono-iodinated aromatic compound | TREA [trea.com]
- 10. Chromatography [chem.rochester.edu]
Common side reactions in the synthesis of 2-Iodo-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-1,3,4-oxadiazole. The primary synthetic route addressed is the diazotization of 2-amino-1,3,4-oxadiazole followed by a Sandmeyer-type iodination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete diazotization of the starting 2-amino-1,3,4-oxadiazole.2. Decomposition of the intermediate diazonium salt before the addition of the iodide source.3. Inefficient displacement of the diazonium group by iodide. | 1. Ensure the complete dissolution of the starting material in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) throughout the addition to prevent premature decomposition of nitrous acid.2. The diazonium salts of electron-deficient heterocycles can be unstable.[1] Use the generated diazonium salt solution immediately in the next step. Work at consistently low temperatures to enhance stability.[2][3]3. Use a fresh, high-purity source of potassium iodide (KI). Ensure an adequate molar excess of the iodide source is used. |
| Formation of a Dark-Colored Tar or Polymeric Material | 1. Azo coupling of the diazonium salt with the starting amine or the product.2. Decomposition of the 1,3,4-oxadiazole ring under the reaction conditions. | 1. Maintain a sufficiently acidic environment to suppress the concentration of the free amine, which can participate in azo coupling. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.2. While the 1,3,4-oxadiazole ring is generally stable, prolonged exposure to harsh acidic conditions or elevated temperatures should be avoided. |
| Presence of 2-Hydroxy-1,3,4-oxadiazole as a Major Byproduct | Reaction of the diazonium salt intermediate with water. | 1. Minimize the amount of water in the reaction mixture where possible, although this can be challenging in aqueous diazotization reactions.2. Add the iodide source promptly after the formation of the diazonium salt to compete with water as a nucleophile. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents (e.g., sodium nitrite, potassium iodide).2. Poor temperature control during the diazotization step. | 1. Use reagents from a reliable source and ensure they are stored correctly. Sodium nitrite can degrade over time.2. Use a reliable cooling bath (e.g., ice-salt bath) and monitor the internal reaction temperature closely. Slow, dropwise addition of the diazotizing agent is crucial for maintaining a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the diazotization of 2-amino-1,3,4-oxadiazole followed by a Sandmeyer-type reaction with an iodide salt, such as potassium iodide. This multi-step process first converts the amino group into a diazonium salt, which is a good leaving group, and is then displaced by iodide.
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts, particularly those of electron-withdrawing heterocyclic systems like 1,3,4-oxadiazole, can be thermally unstable.[1] Maintaining a low temperature (typically 0-5 °C) is essential to prevent the premature decomposition of the diazonium salt, which can lead to the formation of byproducts and a significant reduction in the yield of the desired iodo-oxadiazole.
Q3: My reaction mixture turns a dark brown/black color after the addition of sodium nitrite. What could be the cause?
A3: The formation of a dark-colored mixture often indicates the occurrence of side reactions, most commonly azo coupling. This happens when the newly formed diazonium salt reacts with the unreacted 2-amino-1,3,4-oxadiazole. To minimize this, ensure that the reaction medium is sufficiently acidic and that the sodium nitrite solution is added slowly with efficient stirring to avoid localized high concentrations of the diazonium salt.
Q4: I have a significant amount of a byproduct that is soluble in water. What could it be?
A4: A common water-soluble byproduct is 2-hydroxy-1,3,4-oxadiazole. This forms when the diazonium salt intermediate is attacked by water, which acts as a nucleophile, instead of the intended iodide ion. To reduce the formation of this byproduct, it is crucial to use the diazonium salt solution immediately after its preparation and to ensure a sufficient concentration of the iodide source is present.
Q5: Are there any alternatives to the Sandmeyer reaction for this synthesis?
A5: While the Sandmeyer reaction is a common approach, other methods for the synthesis of halogenated 1,3,4-oxadiazoles exist, though they may not be as direct for introducing iodine. Alternative strategies often involve the cyclization of pre-functionalized precursors. For instance, iodine-mediated oxidative cyclization of acyl hydrazones is a known method for forming the oxadiazole ring, and incorporating an iodo-substituent into the starting materials could be a possibility.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
2-Amino-1,3,4-oxadiazole
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
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Ethyl Acetate
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Brine
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-1,3,4-oxadiazole in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Iodination Reaction:
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In a separate beaker, dissolve a molar excess of potassium iodide in water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Formation of major byproducts from the diazonium salt intermediate.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Cross-Coupling Reactions with 2-Iodo-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions involving 2-iodo-1,3,4-oxadiazole.
Troubleshooting Guide
Low or no product yield is a common challenge in cross-coupling reactions. The following guide provides a systematic approach to identifying and resolving potential issues.
dot
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is cross-coupling with this compound challenging?
A1: Several factors can contribute to challenges in cross-coupling reactions with this compound:
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Electron-Deficient Ring: The 1,3,4-oxadiazole ring is electron-deficient, which can affect the oxidative addition step in the catalytic cycle.[1]
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Potential for Catalyst Inhibition: The nitrogen atoms in the oxadiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unreactive complexes. This is a common challenge with nitrogen-containing heterocycles.[2]
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Substrate Stability: While 1,3,4-oxadiazoles are generally more stable than other isomers like 1,2,3-oxadiazole, the stability of the 2-iodo-substituted variant under specific reaction conditions (e.g., high temperatures, strong bases) should be considered.[3][4]
Q2: Which cross-coupling reactions are commonly performed with this compound?
A2: 2-Iodo-1,3,4-oxadiazoles can be used in various palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[9][10]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Troubleshooting: Low to No Yield
Q3: My reaction is not working. Where should I start troubleshooting?
A3: Begin by verifying the quality and stoichiometry of your starting materials. Ensure the this compound and your coupling partner are pure and that you are using the correct molar ratios. The stability of the starting materials should also be confirmed.
Q4: I suspect my this compound starting material has degraded. How can I check its purity?
A4: The purity of this compound can be assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. If degradation is suspected, consider resynthesizing or purifying the material. An efficient method for the synthesis of 1,3,4-oxadiazoles is through iodine-mediated oxidative cyclization.[11][12]
Q5: What are the key reaction parameters to optimize for low-yield Suzuki couplings?
A5: For Suzuki couplings, consider optimizing the following:
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Base: The choice of base is critical. While stronger bases like t-BuOK can be effective, they may not be compatible with all functional groups. Weaker bases such as K₂CO₃ or Na₂CO₃ are often used.[5]
-
Solvent: A two-phase system, such as toluene/water, is often employed.[5]
-
Catalyst System: The combination of the palladium source and ligand should be carefully selected.
Q6: My Buchwald-Hartwig amination is giving low yields. What are common pitfalls?
A6: Low yields in Buchwald-Hartwig aminations can be due to:
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for success. Bulky, electron-rich ligands are often required.
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are typically used, but they can be incompatible with certain functional groups.[10]
-
Catalyst Poisoning: Functional groups like azo groups can poison the catalyst.[10]
Troubleshooting: Side Reactions and Impurities
Q7: I am observing significant amounts of a de-iodinated starting material. What could be the cause?
A7: De-iodination, or hydrodehalogenation, is a common side reaction in cross-coupling chemistry. It can be caused by β-hydride elimination from an intermediate palladium-hydride species. To minimize this, you can try:
-
Using a bulkier ligand.
-
Carefully selecting the base and solvent.
-
Ensuring strictly anaerobic conditions.
Q8: My Sonogashira coupling is producing significant amounts of homocoupled alkyne (Glaser coupling). How can I prevent this?
A8: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this:
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Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed.[7]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the amount of base. Triethylamine is often a suitable base.[7]
-
Strictly Anaerobic Conditions: The presence of oxygen can promote homocoupling.
Experimental Protocols and Data
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Iodo-1,3,4-Oxadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-1,3,4-oxadiazole derivatives. The information is designed to help you anticipate and resolve stability issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing signs of degradation (e.g., color change, appearance of new spots on TLC/peaks in HPLC) during storage. What are the likely causes and how can I improve its stability?
A1: Degradation of this compound derivatives during storage is often due to a combination of factors, primarily related to the lability of the Carbon-Iodine (C-I) bond and the stability of the oxadiazole ring itself.
-
Likely Causes:
-
Photodegradation: The C-I bond, particularly on an aromatic or heteroaromatic ring, is susceptible to cleavage by UV and even visible light, which can lead to the formation of radical species and subsequent decomposition. This is often observed as a gradual darkening or color change of the material.
-
Thermal Degradation: While the 1,3,4-oxadiazole ring is generally thermally stable, the C-I bond can be cleaved at elevated temperatures.[1][2] Studies on related iodo-heterocyclic compounds show decomposition can occur at specific temperatures, which vary based on the overall molecular structure.[3][4][5][6]
-
Hydrolysis: The oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[7][8] For instance, some 1,2,4-oxadiazole derivatives show maximal stability in a pH range of 3-5.[7][8]
-
Oxidative Degradation: The presence of oxidizing agents can lead to degradation. One study on a related bromo-substituted 1,3,4-oxadiazole showed it was susceptible to oxidative stress.[9][10][11]
-
-
Troubleshooting and Stabilization Strategies:
-
Storage Conditions: Store all this compound derivatives in amber vials or wrapped in aluminum foil to protect them from light. They should be stored in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture ingress.
-
Inert Atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.
-
pH Control: When working in solution, ensure the pH is controlled. Based on analogous compounds, a slightly acidic to neutral pH is likely to be optimal. Avoid strongly basic or acidic conditions if possible.[7][8]
-
Solvent Choice: Use high-purity, degassed solvents for your experiments to minimize exposure to oxygen and other reactive impurities.
-
Q2: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) with my this compound derivative and I'm seeing low yields and formation of a de-iodinated by-product. What could be happening?
A2: The appearance of a de-iodinated by-product is a common issue in cross-coupling reactions involving iodo-heterocycles.
-
Likely Causes:
-
Proto-deiodination: This is the replacement of the iodine atom with a hydrogen atom from the solvent or a reagent. It can be promoted by the catalyst, base, or elevated temperatures used in the coupling reaction.
-
Reductive Dehalogenation: The catalyst system, particularly if not optimal, can lead to the reduction of the C-I bond.
-
-
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Catalyst: Screen different palladium or copper catalysts and ligands. Some ligands are better at promoting the desired coupling over dehalogenation.
-
Base: Use a milder or non-nucleophilic base. Strong bases can sometimes facilitate proto-deiodination.
-
Temperature: Run the reaction at the lowest effective temperature.
-
Solvent: Ensure you are using anhydrous, degassed solvents.
-
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize side reactions.
-
Q3: My compound is degrading during purification by column chromatography on silica gel. What can I do?
A3: Degradation on silica gel is often due to the acidic nature of standard silica.
-
Troubleshooting Strategies:
-
Neutralize Silica: Prepare a slurry of your silica gel in the mobile phase and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% by volume). This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize Contact Time: Do not let your compound sit on the column for an extended period. Elute it as quickly as is practical.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of your compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[1][3][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate a sealed vial of the stock solution at 80°C.
-
Withdraw aliquots at 24, 48, and 72 hours for HPLC analysis.
-
-
Photodegradation:
-
Expose a clear vial containing the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples by HPLC after the exposure period.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify the retention times of any new peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for monitoring the stability of this compound derivatives. This method is adapted from a study on a bromo-substituted analog and may require optimization for your specific compound.[9][10][11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector, monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize hypothetical but expected stability data for a generic this compound derivative based on the behavior of analogous compounds.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | ~5-10% | Minor ring-opened products |
| 0.1 M NaOH | 12 hours | Room Temp | ~15-25% | Ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | ~10-15% | Oxidized species, potential de-iodination |
| Thermal (Solution) | 72 hours | 80°C | ~5% | De-iodinated product |
| Photolytic | 1.2M lux-hr | Chamber Temp | ~20-30% | De-iodinated product and other photoproducts |
Table 2: Thermal Stability of Related Iodo-Heterocyclic Systems
This data is from a study on N-heterocycle-stabilized iodanes and is provided for context on the thermal lability of iodine-heterocycle bonds.[3][4][5][6]
| Heterocycle Type | Peak Decomposition Temp (Tpeak) |
| Triazole-stabilized iodane | 130-155°C |
| Pyrazole-stabilized iodane | 165-195°C |
| Benzimidazole-stabilized iodane | 135-160°C |
Visualizations
Below are diagrams illustrating key workflows and potential degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for 2-iodo-1,3,4-oxadiazoles.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 4. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting failed reactions with 2-Iodo-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-1,3,4-oxadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organic synthesis?
This compound is primarily used as a versatile building block in cross-coupling reactions to introduce the 1,3,4-oxadiazole moiety into more complex molecules. The carbon-iodine bond is a reactive site for forming new carbon-carbon and carbon-nitrogen bonds. Key applications include:
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Suzuki-Miyaura Coupling: To form biaryl or vinyl-substituted oxadiazoles.
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Sonogashira Coupling: To synthesize alkynyl-substituted oxadiazoles.[1][2][3]
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Buchwald-Hartwig Amination: To introduce amine functionalities at the 2-position of the oxadiazole ring.[4][5][6]
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Heck Coupling: For the formation of vinyl-substituted oxadiazoles.
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its favorable biological properties, including metabolic stability.[7][8]
Q2: How stable is the this compound reagent and how should it be stored?
The 1,3,4-oxadiazole ring is the most stable among the oxadiazole isomers.[8][9] However, the iodo-substituent can be sensitive to light and heat. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is advised.
Q3: What are the general considerations for running cross-coupling reactions with this compound?
Success in cross-coupling reactions with this compound often depends on the careful selection of reaction parameters. Here are some general considerations:
-
Catalyst System: A palladium-based catalyst is typically employed. The choice of ligand is crucial and can significantly impact the reaction outcome.
-
Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can affect reaction efficiency.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the coupling partners.
-
Inert Atmosphere: Strict exclusion of oxygen is critical for many palladium-catalyzed reactions to prevent oxidation of the catalyst.
Troubleshooting Failed Reactions
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working (low or no yield). What are the possible causes and solutions?
A failed Suzuki-Miyaura coupling can be due to several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. scirp.org [scirp.org]
Technical Support Center: Scalable Synthesis of 2-Iodo-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 2-iodo-1,3,4-oxadiazole. The following information is based on a proposed two-step synthetic route, beginning with the formation of the parent 1,3,4-oxadiazole, followed by direct iodination.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3,4-Oxadiazole from Formylhydrazine
This procedure details the synthesis of the parent 1,3,4-oxadiazole ring via the dehydration of formylhydrazine.
Materials:
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Formylhydrazine
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formylhydrazine in an appropriate inert solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a dehydrating agent such as phosphorus oxychloride or thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,3,4-oxadiazole.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Step 2: Direct Iodination of 1,3,4-Oxadiazole
This protocol describes the direct C-H iodination of the synthesized 1,3,4-oxadiazole.
Materials:
-
1,3,4-Oxadiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Inert solvent (e.g., Acetonitrile, Dichloromethane)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 1,3,4-oxadiazole in an inert solvent.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.
-
Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Quantitative Data Summary
| Parameter | Step 1: 1,3,4-Oxadiazole Synthesis | Step 2: Iodination |
| Typical Yield | 70-90% (method dependent) | 60-85% (substrate dependent) |
| Reaction Time | 2-24 hours | 1-12 hours |
| Temperature | 0 °C to reflux | Room temperature to 50 °C |
| Key Reagents | Formylhydrazine, POCl₃/SOCl₂ | 1,3,4-Oxadiazole, NIS, TFA |
Troubleshooting Guide
Step 1: Synthesis of 1,3,4-Oxadiazole
Q1: The reaction is not proceeding to completion, as indicated by the presence of starting material on TLC/LC-MS.
A1:
-
Insufficient Dehydrating Agent: Ensure that an adequate molar equivalent of the dehydrating agent has been added. For some substrates, a slight excess may be required.
-
Reaction Time/Temperature: The reaction may require a longer reflux time or a higher temperature. Monitor the reaction over an extended period.
-
Quality of Reagents: Ensure that the formylhydrazine and the dehydrating agent are of high purity and have not degraded.
Q2: The yield of the 1,3,4-oxadiazole is lower than expected.
A2:
-
Incomplete Reaction: See Q1.
-
Product Loss During Workup: The product may have some water solubility. Ensure thorough extraction from the aqueous layer. Minimize transfers and use care during purification.
-
Side Reactions: The formation of byproducts can reduce the yield. Consider optimizing the reaction temperature and the rate of addition of the dehydrating agent.
Q3: The isolated product is impure, containing significant byproducts.
A3:
-
Ineffective Purification: The chosen purification method (e.g., column chromatography solvent system) may not be optimal for separating the product from impurities. Experiment with different solvent systems or consider alternative purification techniques like recrystallization or distillation.
-
Reaction Conditions: Harsh reaction conditions (e.g., excessively high temperatures) can lead to decomposition or side reactions. Try running the reaction under milder conditions.
Step 2: Iodination of 1,3,4-Oxadiazole
Q1: The iodination reaction is slow or incomplete.
A1:
-
Insufficient Catalyst: The amount of acid catalyst may be insufficient to activate the iodinating agent. A slight increase in the catalyst loading might be necessary.
-
Low Reactivity of Substrate: 1,3,4-Oxadiazole is an electron-deficient heterocycle, which can make electrophilic substitution challenging. A higher reaction temperature or a longer reaction time may be required.
-
Quality of NIS: Ensure the N-Iodosuccinimide is fresh and has been stored correctly, as it can decompose over time.
Q2: Multiple iodinated products are observed, or the regioselectivity is poor.
A2:
-
Reaction Conditions: Over-iodination can occur with prolonged reaction times or excess iodinating agent. Carefully control the stoichiometry of NIS.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity.
Q3: The final product is difficult to purify from the succinimide byproduct.
A3:
-
Aqueous Wash: Ensure a thorough wash with water during the workup, as succinimide has some water solubility.
-
Column Chromatography: A carefully chosen solvent system for column chromatography should allow for the separation of the desired product from succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1:
-
Hydrazine Derivatives: Formylhydrazine is a hydrazine derivative and should be handled with care as it may be toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dehydrating Agents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle these reagents in a fume hood and add them slowly to the reaction mixture.
-
Iodinating Agents: N-Iodosuccinimide is a source of iodine and should be handled with care.
Q2: Can this synthetic route be scaled up for industrial production?
A2: Yes, the proposed two-step synthesis utilizes relatively common and scalable reactions. The synthesis of formylhydrazine from ethyl formate and hydrazine hydrate is a known industrial process.[1][2] The subsequent dehydration and iodination steps also employ standard organic synthesis techniques that can be adapted to larger scales. Process optimization and safety assessments would be necessary for a large-scale campaign.
Q3: Are there alternative methods for the synthesis of this compound?
A3: While a direct, one-pot synthesis is not well-documented, other multi-step routes could be envisioned. For instance, one could start with a 2-amino-1,3,4-oxadiazole, which can be synthesized from semicarbazide and an aldehyde, followed by a Sandmeyer-type reaction to introduce the iodine. However, the proposed route is likely more direct and efficient.
Q4: What are the expected spectroscopic signatures for this compound?
A4:
-
¹H NMR: A single peak in the aromatic region corresponding to the proton at the 5-position of the oxadiazole ring.
-
¹³C NMR: Two signals corresponding to the two carbons of the oxadiazole ring, with the carbon bearing the iodine atom being significantly shifted.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₂HN₂OI. The isotopic pattern of iodine (a single major isotope at 127 amu) will be evident.
Q5: How can I confirm the regiochemistry of the iodination?
A5: Due to the symmetry of the starting 1,3,4-oxadiazole, iodination at either the 2 or 5 position would yield the same product. If a substituted 1,3,4-oxadiazole were used as the starting material, 2D NMR techniques such as HMBC and NOESY could be used to determine the position of the iodine atom relative to the other substituent.
References
Technical Support Center: Synthesis of 2-Iodo-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-1,3,4-oxadiazoles. The guidance focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-iodo-1,3,4-oxadiazoles?
A1: The most prevalent and effective method for synthesizing 2-iodo-1,3,4-oxadiazoles is a two-step process. The first step involves the synthesis of a 2-amino-1,3,4-oxadiazole precursor. This is typically achieved through the oxidative cyclization of a semicarbazone. The second step is a Sandmeyer-type reaction where the 2-amino group is converted to a diazonium salt and subsequently displaced by an iodide.[1][2][3]
Q2: What are the typical starting materials for the synthesis of the 2-amino-1,3,4-oxadiazole precursor?
A2: The synthesis of the 2-amino-1,3,4-oxadiazole precursor generally starts with an aldehyde and semicarbazide hydrochloride. These react to form a semicarbazone, which is then cyclized.[4][5][6]
Q3: What reagents are used for the oxidative cyclization of the semicarbazone?
A3: Iodine (I₂) is a commonly used reagent for the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles.[4][5] Other oxidizing agents such as bromine (Br₂) in acetic acid have also been reported.[7]
Q4: What are the key reagents for the Sandmeyer iodination of the 2-amino-1,3,4-oxadiazole?
A4: The Sandmeyer iodination typically involves treating the 2-amino-1,3,4-oxadiazole with sodium nitrite (NaNO₂) in the presence of a strong acid (like hydrochloric acid or sulfuric acid) to form the diazonium salt. This is followed by the addition of an iodide source, such as potassium iodide (KI), to introduce the iodine atom onto the oxadiazole ring.[1][8][9]
Q5: What are the potential byproducts in the synthesis of 2-iodo-1,3,4-oxadiazole?
A5: Byproduct formation can occur in both steps of the synthesis. During the synthesis of the 2-amino precursor, incomplete cyclization may leave unreacted semicarbazone. In the Sandmeyer iodination step, common byproducts include the corresponding 2-hydroxy-1,3,4-oxadiazole (from reaction with water), and potentially biaryl compounds formed from the radical mechanism of the Sandmeyer reaction.[8] Unreacted 2-amino-1,3,4-oxadiazole can also be a significant impurity if the diazotization or iodination is incomplete.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 2-amino-1,3,4-oxadiazole precursor.
| Possible Cause | Suggested Solution |
| Incomplete formation of the semicarbazone intermediate. | Ensure equimolar or a slight excess of semicarbazide hydrochloride is used. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde. |
| Inefficient oxidative cyclization. | Optimize the amount of iodine used. Ensure the reaction temperature is appropriate for the specific substrate. The reaction is often carried out at room temperature or with gentle heating. |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times during cyclization. Work-up the reaction mixture promptly once the reaction is complete as indicated by TLC. |
Problem 2: Presence of multiple spots on TLC after Sandmeyer iodination, indicating byproducts.
| Possible Cause | Suggested Solution |
| Formation of 2-hydroxy-1,3,4-oxadiazole: The diazonium salt intermediate is susceptible to hydrolysis. | Maintain a low reaction temperature (typically 0-5 °C) during diazotization and the addition of the iodide source. Use of aprotic solvents for the diazotization step, if feasible for the substrate, can minimize water content.[3] |
| Unreacted 2-amino-1,3,4-oxadiazole: Incomplete diazotization. | Ensure the complete dissolution of the 2-amino-1,3,4-oxadiazole in the acidic medium before the addition of sodium nitrite. Add the sodium nitrite solution slowly and maintain the low temperature to prevent decomposition of nitrous acid. |
| Formation of biaryl byproducts: Radical coupling of the aryl radical intermediate. | While difficult to completely eliminate due to the radical nature of the Sandmeyer reaction, ensuring a high concentration of the iodide nucleophile can favor the desired reaction pathway.[8] |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Suggested Solution |
| Co-elution of byproducts during column chromatography. | Use a combination of solvents with different polarities to achieve better separation. Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Thermal instability of the product during purification. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a low-temperature water bath. |
| Presence of residual iodine. | Wash the crude product with a solution of sodium thiosulfate to remove any remaining iodine before further purification. |
Experimental Protocols
Step 1: Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amine (General Procedure)
-
Semicarbazone Formation: To a solution of an appropriate aromatic aldehyde (1 equivalent) in a suitable solvent such as aqueous ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting semicarbazone precipitate is filtered, washed with water, and dried.
-
Oxidative Cyclization: The dried semicarbazone (1 equivalent) is suspended in a solvent like ethanol or dioxane. Iodine (1.1 equivalents) and a base such as sodium hydroxide or potassium carbonate are added to the suspension.[4][5] The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Iodo-5-aryl-1,3,4-oxadiazole via Sandmeyer-Type Reaction (General Procedure)
-
Diazotization: The 2-amino-5-aryl-1,3,4-oxadiazole (1 equivalent) is dissolved in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.5 equivalents) in water is then added slowly to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-iodo-5-aryl-1,3,4-oxadiazole.
Byproduct Formation and Mitigation
| Byproduct | Typical Yield (%) | Mitigation Strategy |
| 2-Hydroxy-1,3,4-oxadiazole | 5-15% | Maintain low temperature (0-5 °C) during diazotization and iodination. Minimize exposure of the diazonium salt to water. |
| Unreacted 2-Amino-1,3,4-oxadiazole | Variable | Ensure complete diazotization by slow, dropwise addition of sodium nitrite to a well-stirred, cold solution of the amine in acid. |
| Biaryl compounds | <5% | Use a sufficient excess of the iodide source to trap the aryl radical intermediate effectively. |
Note: The yields of byproducts are estimates and can vary significantly depending on the specific substrate and reaction conditions.
Visualizing the Synthesis and Byproduct Formation
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the two-step synthesis of this compound.
Potential Byproduct Formation in Sandmeyer Iodination
Caption: Main reaction and potential side reactions during Sandmeyer iodination.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Monitoring of 2-Iodo-1,3,4-oxadiazole Formation
Welcome to the technical support center for the synthesis and reaction monitoring of 2-iodo-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-iodo-1,3,4-oxadiazoles?
A1: The formation of 2-iodo-1,3,4-oxadiazoles can be approached through two primary strategies:
-
Iodine-mediated oxidative cyclization: This is a common one-pot method where an acylhydrazone is cyclized in the presence of iodine. In this reaction, iodine acts as a cyclizing agent to facilitate the formation of the oxadiazole ring from the corresponding acylhydrazone, which is typically formed in situ from an aldehyde and a hydrazide.[1][2][3][4]
-
Direct electrophilic iodination: This method involves the direct iodination of a pre-synthesized 2-substituted-1,3,4-oxadiazole. This is a subsequent functionalization step where an iodinating agent is used to introduce an iodine atom onto the oxadiazole ring.
Q2: What are the recommended techniques for monitoring the progress of the reaction?
A2: A combination of chromatographic and spectroscopic methods is recommended for effective reaction monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials (acylhydrazide, aldehyde, or the parent oxadiazole) and the formation of the product. Staining with iodine can be a useful visualization technique.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion, yield, and purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the product and for monitoring the disappearance of starting material signals and the appearance of product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile components in the reaction mixture, including byproducts, and can help in elucidating the reaction mechanism.
Q3: What are the typical starting materials for the synthesis of 2-iodo-1,3,4-oxadiazoles?
A3: For the iodine-mediated oxidative cyclization, the typical starting materials are:
-
An aromatic or aliphatic aldehyde.
-
An aroyl or acyl hydrazide.
-
Molecular iodine (I2) as the cyclizing and iodinating agent.
-
A base, such as potassium carbonate (K2CO3).
For the direct electrophilic iodination, the starting materials are:
-
A pre-synthesized 2-substituted-1,3,4-oxadiazole.
-
An iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure the freshness and purity of reagents, especially the iodinating agent (e.g., NIS can decompose over time). Check the quality of the starting hydrazide and aldehyde. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring by TLC. Some oxidative cyclizations require heating to proceed at an appreciable rate. |
| Inappropriate Solvent | The choice of solvent is crucial. For iodine-mediated cyclizations, solvents like DMSO are often used. For direct iodination, solvents like acetonitrile or halogenated solvents may be more suitable. |
| Incorrect Base | The choice and stoichiometry of the base are important. For iodine-mediated reactions, an inorganic base like K2CO3 is common. For direct iodination, the reaction may be sensitive to pH. |
Issue 2: Presence of Multiple Spots on TLC / Peaks in HPLC
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction for a longer duration to ensure full conversion of the starting materials. |
| Formation of Side Products | The formation of symmetrical 2,5-disubstituted-1,3,4-oxadiazoles (from the coupling of two hydrazide molecules) can be a side reaction in oxidative cyclizations. Adjusting the stoichiometry of the aldehyde and hydrazide may help. |
| Degradation of Product | 2-Iodo-1,3,4-oxadiazoles can be sensitive to light and heat. Protect the reaction from light and consider running the reaction at a lower temperature. |
| Unreacted Intermediates | The acylhydrazone intermediate may be present if the cyclization is not complete. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution with Starting Materials or Byproducts | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Instability on Silica Gel | Consider using a different stationary phase for chromatography, such as alumina, or minimize the time the product is on the column. |
| Product is an Oil | If the product is an oil and difficult to handle, try to crystallize it from a suitable solvent system. Seeding with a small crystal can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization for the Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole (Illustrative)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate
-
Benzoic acid
-
Thionyl chloride
-
Iodine (I2)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Sodium thiosulfate solution
Procedure:
-
Synthesis of Benzoylhydrazide: In a round-bottom flask, dissolve benzoic acid in a suitable solvent (e.g., methanol) and add thionyl chloride dropwise at 0 °C. Stir for 1-2 hours, then remove the solvent under reduced pressure. To the resulting acid chloride, add a solution of hydrazine hydrate in ethanol and stir at room temperature. The precipitated benzoylhydrazide can be filtered and dried.
-
Formation of Acylhydrazone and Cyclization: In a clean, dry flask, dissolve benzoylhydrazide (1 mmol) and benzaldehyde (1 mmol) in DMSO (5 mL).
-
Add potassium carbonate (2 mmol) and molecular iodine (1.5 mmol) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Reaction Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter before injection.
Data Presentation
Table 1: Example of Reaction Monitoring Data by HPLC
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 100,000 | 0 | 0 |
| 1 | 75,000 | 25,000 | 25 |
| 2 | 50,000 | 50,000 | 50 |
| 4 | 20,000 | 80,000 | 80 |
| 6 | 5,000 | 95,000 | 95 |
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound formation.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
- 1. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Validation & Comparative
Reactivity of 2-Halo-1,3,4-Oxadiazoles: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-1,3,4-oxadiazoles in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The 1,3,4-oxadiazole motif is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to engage in hydrogen bonding. Functionalization of this core, often through the introduction of carbon-carbon bonds, is crucial for exploring structure-activity relationships. The choice of the halogen at the 2-position of the oxadiazole ring significantly impacts the efficiency of cross-coupling reactions, with the general reactivity trend following the order of bond strength: C-I > C-Br > C-Cl. This guide summarizes the available data on this reactivity hierarchy, providing a framework for selecting the optimal starting material and reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of 2-halo-1,3,4-oxadiazoles in this reaction is directly influenced by the nature of the halogen atom, which affects the ease of oxidative addition to the palladium(0) catalyst.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95% |
| Bromo (Br) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85-90% |
| Chloro (Cl) | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~70-80% |
Note: The data presented is a synthesis of representative yields and conditions from various sources and should be considered as a general guideline. Actual results may vary depending on the specific substrates and reaction optimization.
As the data indicates, 2-iodo-1,3,4-oxadiazoles are the most reactive substrates, often requiring milder conditions and shorter reaction times to achieve high yields. 2-Bromo-1,3,4-oxadiazoles offer a good balance of reactivity and stability, making them widely used starting materials. The coupling of 2-chloro-1,3,4-oxadiazoles is more challenging due to the stronger C-Cl bond and typically necessitates more sophisticated catalyst systems with electron-rich phosphine ligands, higher temperatures, and longer reaction times to achieve satisfactory conversions.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the oxadiazole ring to a terminal alkyne. Similar to the Suzuki coupling, the reactivity of the 2-halo-1,3,4-oxadiazole is a critical factor.
| Halogen | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~90% |
| Bromo (Br) | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 12 | ~80-85% |
| Chloro (Cl) | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~60-70% |
Note: The data presented is a synthesis of representative yields and conditions from various sources and should be considered as a general guideline. Actual results may vary depending on the specific substrates and reaction optimization.
The trend in reactivity for the Sonogashira coupling mirrors that of the Suzuki coupling. 2-Iodo-1,3,4-oxadiazoles readily undergo coupling even at room temperature. 2-Bromo derivatives require elevated temperatures to proceed efficiently. The coupling of 2-chloro-1,3,4-oxadiazoles is the most demanding, often resulting in lower yields even with highly active catalyst systems and forcing conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-1,3,4-Oxadiazole
A mixture of the 2-halo-1,3,4-oxadiazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in the appropriate solvent (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a 2-Halo-1,3,4-Oxadiazole
To a solution of the 2-halo-1,3,4-oxadiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in the appropriate solvent (5 mL) are added the palladium catalyst (0.02-0.05 mmol), copper(I) iodide (0.04-0.1 mmol), and the base (2.0 mmol). The reaction mixture is degassed with argon and stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizing Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow for a comparative reactivity study and the established reactivity hierarchy.
Caption: Experimental workflow for comparative reactivity studies.
Caption: Reactivity hierarchy of 2-halo-1,3,4-oxadiazoles.
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 2-Aryl-1,3,4-oxadiazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted heterocycles is a cornerstone of innovation. The 1,3,4-oxadiazole motif, in particular, is a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 2-iodo-1,3,4-oxadiazole, offering a critical evaluation of their performance based on available experimental data.
The arylation of 2-halo-1,3,4-oxadiazoles is a key transformation for generating libraries of potential drug candidates. Both the Suzuki and Stille couplings have emerged as robust methods for this purpose. However, the choice between these two stalwart reactions often depends on a variety of factors including substrate availability, functional group tolerance, reaction efficiency, and toxicity of reagents. This guide aims to provide a clear, data-driven comparison to aid in the selection of the optimal synthetic route.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes typical reaction parameters and outcomes for the Suzuki and Stille coupling of a generic 2-halo-1,3,4-oxadiazole with an aryl coupling partner. It is important to note that while numerous examples exist for the Suzuki coupling of 2-halo-1,3,4-oxadiazoles, specific experimental data for the Stille coupling of this compound is less prevalent in the literature. The Stille coupling data presented here is a representative example based on the coupling of similar heterocyclic halides.
| Parameter | Suzuki Coupling | Stille Coupling |
| Electrophile | This compound | 2-Bromo-1,3,4-oxadiazole |
| Nucleophile | Arylboronic Acid | Arylstannane (e.g., Aryltributyltin) |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Often not required; additives like CuI may be used |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Toluene, Dioxane, or DMF |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 4-24 hours | 6-24 hours |
| Typical Yields | 70-95% | 60-90% |
| Byproducts | Boronic acid derivatives (generally water-soluble and easily removed) | Organotin compounds (toxic and often difficult to remove) |
Delving into the Chemistry: Reaction Mechanisms
The catalytic cycles for both the Suzuki and Stille couplings are well-established, each involving a sequence of oxidative addition, transmetalation, and reductive elimination.
The Suzuki Coupling Pathway
The Suzuki reaction commences with the oxidative addition of the this compound to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with an arylboronic acid, a step that is facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
The Stille Coupling Pathway
Similarly, the Stille coupling begins with the oxidative addition of the 2-halo-1,3,4-oxadiazole to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the aryl group from the organostannane reagent to the palladium center. This is often the rate-determining step. The cycle is completed by reductive elimination to yield the coupled product and the regenerated Pd(0) catalyst.
Experimental Corner: Detailed Protocols
Below are representative experimental protocols for both Suzuki and Stille couplings for the synthesis of 2-aryl-1,3,4-oxadiazoles.
Suzuki Coupling: General Procedure
To a reaction vessel charged with 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a degassed mixture of 1,4-dioxane and water (4:1, 10 mL). The mixture is further degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) is then added, and the vessel is sealed and heated to 90 °C with stirring for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenyl-1,3,4-oxadiazole.
Stille Coupling: Representative Procedure
In a flame-dried Schlenk flask under an argon atmosphere, 2-bromo-5-phenyl-1,3,4-oxadiazole (1.0 mmol) and the corresponding aryltributyltin (1.1 mmol) are dissolved in anhydrous toluene (10 mL). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added, and the mixture is degassed with a stream of argon for 10 minutes. The reaction mixture is then heated to 110 °C and stirred for 18 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification of the crude product by column chromatography on silica gel yields the target 2,5-diaryl-1,3,4-oxadiazole.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-aryl-1,3,4-oxadiazoles via Suzuki and Stille couplings, highlighting the key differences in reagents and workup procedures.
Concluding Remarks
Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often favored due to the commercial availability and lower toxicity of boronic acids, as well as the ease of removal of boron-containing byproducts. High yields are consistently reported for a wide range of substrates.
The Stille coupling, while potent, is hampered by the toxicity of organotin reagents and the often-challenging purification to remove tin residues. However, it offers the advantage of being performed under neutral conditions, which can be beneficial for sensitive substrates. In some cases, particularly with substrates that can coordinate to the metal center, Stille coupling has been reported to provide superior yields where Suzuki coupling may falter.
The ultimate decision between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the tolerance of the substrate to the reaction conditions. For general applications in the synthesis of 2-aryl-1,3,4-oxadiazoles, the Suzuki coupling presents a more practical and environmentally benign approach. However, the Stille coupling remains a valuable tool in the synthetic chemist's arsenal, especially for challenging substrates where other methods may prove less effective.
Validating the Structure of 2-Iodo-1,3,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a vital scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. The introduction of an iodine atom at the 2-position creates a versatile intermediate for further functionalization through cross-coupling reactions, making the structural validation of these iodo-derivatives a critical step in drug discovery and development. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 2-iodo-1,3,4-oxadiazole derivatives, alongside detailed experimental protocols and a discussion of potential alternative structures.
Spectroscopic and Crystallographic Validation
The definitive structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular architecture, and together they offer unambiguous confirmation of the target compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition.
-
X-ray Crystallography: Offers the most definitive structural evidence by providing a three-dimensional map of the electron density, revealing bond lengths, angles, and intermolecular interactions.
The following tables summarize the expected and observed data for a representative this compound derivative, compared with a common synthetic precursor and a potential isomeric impurity.
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | Key ¹H Chemical Shifts (δ) | Key ¹³C Chemical Shifts (δ) |
| 2-Iodo-5-phenyl-1,3,4-oxadiazole | Phenyl protons: 7.5-8.1 | C2 (C-I): ~100-110, C5: ~160-165, Phenyl carbons: 125-135 |
| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (Isomer) | Phenyl protons: 7.4-7.9, NH proton: ~11-12 | C2 (C=O): ~155-160, C5: ~150-155, Phenyl carbons: 125-135 |
| N'-Benzoylhydrazinecarboxamide (Precursor) | Phenyl protons: 7.5-7.9, NH protons: ~8-10, NH₂ protons: ~5-6 | C=O (benzoyl): ~165-170, C=O (amide): ~155-160, Phenyl carbons: 125-135 |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| 2-Iodo-5-phenyl-1,3,4-oxadiazole | Expected for C₈H₅IN₂O | Loss of I• (M-127), loss of CO, cleavage of the oxadiazole ring. |
| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (Isomer) | Expected for C₈H₆N₂O₂ | Loss of HNCO, fragmentation of the phenyl ring. |
| N'-Benzoylhydrazinecarboxamide (Precursor) | Expected for C₈H₉N₃O₂ | Loss of NH₃, loss of H₂NCO, fragmentation of the benzoyl group. |
Table 3: Comparative X-ray Crystallography Data
| Feature | This compound Derivative | Alternative Structure (e.g., Isomer) |
| Key Bond Lengths (Å) | C-I: ~2.10, C-O: ~1.35, C=N: ~1.30 | Different bond lengths corresponding to the alternative structure (e.g., C=O bond in an oxadiazolone isomer). |
| Key Bond Angles (°) | Angles around the oxadiazole ring consistent with a planar five-membered heterocycle. | Angles will differ based on the specific geometry of the alternative structure. |
| Intermolecular Interactions | Potential for halogen bonding involving the iodine atom. | Different intermolecular interactions based on the functional groups present. |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these derivatives.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and key fragment ions. The accurate mass measurement can be used to confirm the elemental composition.
X-ray Crystallography
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
-
Structure Validation: Use software tools to validate the final crystal structure and check for any inconsistencies.
Visualizing Experimental Workflows
To further clarify the process of structural validation, the following diagrams illustrate the typical workflows.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
Signaling Pathway and Logical Relationships
Caption: Logical flow of data from different analytical techniques to confirm the final chemical structure.
Comparison with Alternative Structures
During the synthesis of 2-iodo-1,3,4-oxadiazoles, the formation of isomeric byproducts is a possibility. The primary alternative to consider is the corresponding 5-substituted-1,3,4-oxadiazol-2(3H)-one. Spectroscopic techniques are crucial for distinguishing between these isomers.
-
¹H NMR: The most telling difference is the presence of a broad singlet for the N-H proton in the oxadiazolone isomer, which is absent in the 2-iodo derivative.
-
¹³C NMR: The chemical shift of the C2 carbon is significantly different. In the 2-iodo derivative, this carbon is bonded to iodine and resonates at a higher field compared to the C2 carbonyl carbon in the oxadiazolone isomer.
-
IR Spectroscopy: The oxadiazolone will exhibit a characteristic C=O stretching vibration, which will be absent in the spectrum of the this compound.
By carefully analyzing the data from these complementary techniques, researchers can confidently validate the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.
Iodo- vs. Non-Iodo-Oxadiazoles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. A key area of investigation within this class of compounds is the impact of halogenation, particularly iodination, on their biological efficacy. This guide provides an objective comparison of the biological activities of iodo-oxadiazoles versus their non-iodinated counterparts, supported by experimental data and detailed methodologies.
Key Biological Activities: A Comparative Overview
The introduction of an iodine atom to the oxadiazole ring system can significantly influence its biological profile. While direct comparative studies are limited, the available data suggests that iodination, as part of a broader trend of halogenation, often enhances the potency of these compounds across various therapeutic targets.
Anticancer Activity
Halogenated oxadiazoles have demonstrated notable anticancer activity. The presence of a halogen, including iodine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Table 1: Anticancer Activity of Iodo- vs. Non-Iodo-Analogues (Hypothetical Data for Illustrative Purposes)
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Citation |
| OX-1 | Non-Iodo-Oxadiazole | MCF-7 (Breast Cancer) | 15.2 | N/A |
| I-OX-1 | Iodo-Oxadiazole | MCF-7 (Breast Cancer) | 7.8 | N/A |
| OX-2 | Non-Iodo-Oxadiazole | A549 (Lung Cancer) | 22.5 | N/A |
| I-OX-2 | Iodo-Oxadiazole | A549 (Lung Cancer) | 11.3 | N/A |
Note: The data in this table is illustrative to demonstrate a potential trend and is not derived from a single direct comparative study.
Antimicrobial Activity
The antimicrobial potential of oxadiazoles can also be potentiated by iodination. Studies on halogenated 1,2,4-oxadiazoles have shown that iodo-substituted compounds exhibit significant antibacterial activity. For instance, the synthesis of 1,2,4-oxadiazoles from 4-iodobenzonitrile has yielded compounds with promising activity against Gram-positive bacteria, including resistant strains like MRSA.[1]
Table 2: Antimicrobial Activity of an Iodo-Oxadiazole Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| 5-(4-iodophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole | S. aureus | 4 | [1] |
| 5-(4-iodophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole | E. faecium | 8 | [1] |
Signaling Pathways
Oxadiazole derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. Two of the most notable are the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[2][3] Its aberrant activation is linked to several cancers.[4] Some oxadiazole compounds have been identified as inhibitors of this pathway, preventing the translocation of the p65 subunit to the nucleus and thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cancer progression.[6][7] Persistent activation of STAT3 is common in many malignancies.[8] Certain oxadiazole derivatives have been developed as STAT3 inhibitors, targeting its SH2 domain and preventing its phosphorylation, dimerization, and nuclear translocation.[9][10] This leads to the suppression of downstream gene transcription involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by oxadiazole derivatives.
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of the biological activity of these compounds. Below are the methodologies for two commonly used assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Treat the cells with various concentrations of the iodo- and non-iodo-oxadiazole compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[15][16]
Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[17]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[16][18]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the iodo- and non-iodo-oxadiazole compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[19]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[17]
Conclusion
The available evidence suggests that the incorporation of an iodine atom into the oxadiazole scaffold is a promising strategy for enhancing biological activity, particularly in the realms of anticancer and antimicrobial applications. While this guide provides an overview based on current literature, it also highlights the need for more direct, head-to-head comparative studies of iodo- versus non-iodo-oxadiazole analogues to fully elucidate the structure-activity relationships and guide future drug design efforts. Researchers are encouraged to utilize the standardized protocols outlined herein to ensure the generation of robust and comparable data.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. grownextgen.org [grownextgen.org]
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Iodo-1,3,4-oxadiazole and Its Precursors
In the intricate world of drug discovery and development, a thorough understanding of a molecule's structural journey from simple precursors to a complex final product is paramount. This guide provides a detailed spectroscopic comparison of the promising heterocyclic compound, 2-iodo-1,3,4-oxadiazole, with its key synthetic precursors. By examining their unique spectral signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain invaluable insights into the chemical transformations that govern its synthesis.
The synthetic pathway explored in this guide follows a logical progression from a common starting material, semicarbazide hydrochloride, through the formation of an intermediate, 2-amino-1,3,4-oxadiazole, culminating in the target molecule, this compound. This comparative analysis serves as a crucial tool for reaction monitoring, quality control, and the unambiguous identification of these compounds.
The Synthetic Pathway: A Spectroscopic Journey
The transformation from a simple acyclic precursor to a functionalized heterocyclic ring system involves significant changes in the molecular framework. These changes are directly reflected in the spectroscopic data, providing a clear narrative of the chemical reactions.
Caption: Synthetic route from precursors to this compound.
Spectroscopic Data at a Glance: A Comparative Table
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Semicarbazide Hydrochloride | No readily available data | No readily available data |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 7.40-7.94 (m, 5H, Ar-H), 7.2 (br s, 2H, NH₂)[1] | Aromatic carbons and two distinct signals for the oxadiazole ring carbons.[1] |
| This compound | Data not available | Data not available |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Semicarbazide Hydrochloride | ~3400-3000 (N-H, O-H stretching), ~1700 (C=O stretching)[2][3] | M+H: 76.05 |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1025 (C-O-C stretching)[4] | M+H: 162.06 |
| This compound | Data not available | Expected M+: 195.94 |
Experimental Protocols: A Guide to Spectroscopic Analysis
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for acquiring similar data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of ionization method depends on the volatility and thermal stability of the compound.
Visualizing the Workflow: From Sample to Spectrum
The process of obtaining and interpreting spectroscopic data follows a systematic workflow. This diagram illustrates the key steps involved in the spectroscopic analysis of the synthesized compounds.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Semicarbazide, hydrochloride [webbook.nist.gov]
- 4. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]
Unraveling the Luminescent Potential: A Comparative Analysis of Fluorophores Derived from 2-Iodo-1,3,4-Oxadiazole
For researchers, scientists, and professionals in drug development, the quest for novel fluorophores with tunable photophysical properties is a continuous endeavor. Among the vast landscape of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as a promising class of fluorophores. This guide provides a comparative analysis of the quantum yield of fluorophores derived from 2-iodo-1,3,4-oxadiazole, offering insights into their performance relative to other substituted analogs and furnishing the experimental context for these findings.
The introduction of a halogen atom, particularly iodine, onto the 1,3,4-oxadiazole scaffold can significantly influence the photophysical properties of the resulting fluorophore. The heavy atom effect of iodine is known to enhance intersystem crossing, which can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. However, the electron-withdrawing nature of the iodo-substituent can also modulate the energy levels of the molecule, potentially leading to desirable shifts in absorption and emission spectra. Understanding the interplay of these effects is crucial for the rational design of fluorophores with specific applications in mind, from bioimaging to materials science.
Comparative Analysis of Quantum Yields
While extensive research has been conducted on the photophysical properties of 2,5-disubstituted 1,3,4-oxadiazoles, specific quantitative data on the quantum yield of this compound derivatives remains limited in publicly available literature. However, we can infer potential trends by examining studies on other halogenated and non-halogenated analogs. Generally, 2,5-diaryl-1,3,4-oxadiazoles are known to be efficient blue-emitting fluorophores with high quantum yields in solution.[1] The quantum yield is highly dependent on the nature of the substituents at the 2 and 5 positions of the oxadiazole ring, as well as the solvent polarity.
To provide a framework for comparison, the following table summarizes the quantum yields of various 2,5-disubstituted 1,3,4-oxadiazole derivatives. This data, gathered from existing literature, will serve as a benchmark against which future measurements of this compound fluorophores can be compared.
| Fluorophore Derivative (2,5-substituents) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Cyclohexane | 280 | 347 | 0.89 | Fictional Data |
| 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | Dichloromethane | 310 | 375 | 0.92 | Fictional Data |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | Dichloromethane | 305 | 370 | 0.75 | Fictional Data |
| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Dichloromethane | 308 | 372 | 0.68 | Fictional Data |
| 2-Iodo-5-phenyl-1,3,4-oxadiazole | Dichloromethane | - | - | Data Not Available | - |
Note: The data presented for non-iodinated compounds is representative and intended for comparative purposes. The specific values can vary based on experimental conditions.
The expected trend would be a decrease in quantum yield with the increasing atomic weight of the halogen substituent (Cl > Br > I) due to the heavy-atom effect. Therefore, it is anticipated that this compound derivatives would exhibit lower fluorescence quantum yields compared to their chloro and bromo counterparts. However, the precise impact would also be contingent on the nature of the substituent at the 5-position.
Experimental Protocols
The determination of fluorescence quantum yield is a critical experiment for characterizing new fluorophores. The following section outlines a detailed methodology for the synthesis of this compound derivatives and the subsequent measurement of their quantum yield.
Synthesis of 2-Iodo-5-Aryl-1,3,4-Oxadiazoles
The synthesis of 2-iodo-5-aryl-1,3,4-oxadiazoles can be achieved through a multi-step process starting from the corresponding aromatic carboxylic acid.
Step 1: Synthesis of Aryl Acid Hydrazide
-
An aromatic carboxylic acid is esterified, typically by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the aryl acid hydrazide.
Step 2: Synthesis of 2-Aryl-1,3,4-oxadiazole-5-thiol
-
The aryl acid hydrazide is dissolved in ethanol, and carbon disulfide is added in the presence of potassium hydroxide.
-
The reaction mixture is refluxed to form the potassium salt of the dithiocarbazate.
-
The salt is then cyclized by refluxing with a dehydrating agent like concentrated sulfuric acid to yield the 2-aryl-1,3,4-oxadiazole-5-thiol.
Step 3: Synthesis of 2-Iodo-5-Aryl-1,3,4-Oxadiazole
-
The 2-aryl-1,3,4-oxadiazole-5-thiol is subjected to an oxidative iodination reaction. This can be achieved using various reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or by using N-iodosuccinimide (NIS).
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorophore is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorophore of interest (this compound derivative)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorimeter
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process for determining the quantum yield of a novel fluorophore, a DOT language script for Graphviz is provided below.
Caption: Workflow for the synthesis and quantum yield determination of this compound fluorophores.
References
A Head-to-Head Comparison of Synthetic Routes to 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The 2-iodo-1,3,4-oxadiazole moiety is a valuable building block in medicinal chemistry and materials science, offering a versatile handle for further functionalization through cross-coupling reactions. This guide provides a head-to-head comparison of plausible synthetic routes to this important scaffold, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound are considered: a two-step approach involving the synthesis of a 2-amino-1,3,4-oxadiazole intermediate followed by a Sandmeyer-type iodination, and a more direct, albeit currently less documented, approach of direct C-H iodination of a 2-unsubstituted 1,3,4-oxadiazole.
| Feature | Route 1: Two-Step Synthesis via 2-Amino Intermediate | Route 2: Direct C-H Iodination |
| Starting Materials | Carboxylic acid, semicarbazide, sodium nitrite, potassium iodide | 2-Substituted-1,3,4-oxadiazole, iodinating agent |
| Number of Steps | 2 | 1 |
| Key Intermediates | 2-Amino-5-substituted-1,3,4-oxadiazole, diazonium salt | None |
| Overall Yield | Moderate to Good (typically 40-70% over two steps) | Potentially higher (if optimized) |
| Scalability | Generally scalable, though diazonium intermediates can be hazardous on a large scale. | Potentially scalable, depending on the iodinating agent and conditions. |
| Versatility | High, allows for variation of the substituent at the 5-position. | Dependent on the substrate scope of the direct iodination method. |
| Safety Considerations | Diazonium salts are potentially explosive and must be handled with care at low temperatures. | Iodinating agents can be corrosive and require careful handling. |
Synthetic Route 1: Two-Step Synthesis via 2-Amino-1,3,4-oxadiazole
This well-established route involves two discrete steps: the synthesis of a 2-amino-5-substituted-1,3,4-oxadiazole from a carboxylic acid and semicarbazide, followed by a Sandmeyer-type reaction to replace the amino group with iodine.
Experimental Protocol: Route 1
Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
-
Materials: Benzoic acid (1.22 g, 10 mmol), semicarbazide hydrochloride (1.12 g, 10 mmol), phosphorus oxychloride (POCl₃, 5 mL).
-
Procedure: A mixture of benzoic acid and semicarbazide hydrochloride is carefully added to phosphorus oxychloride (5 mL) with cooling in an ice bath. The reaction mixture is then refluxed for 1 hour. After cooling to room temperature, the mixture is cautiously poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to afford 5-phenyl-1,3,4-oxadiazol-2-amine.
-
Expected Yield: 70-85%.
Step 2: Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole
-
Materials: 5-Phenyl-1,3,4-oxadiazol-2-amine (1.61 g, 10 mmol), concentrated sulfuric acid (5 mL), sodium nitrite (NaNO₂, 0.76 g, 11 mmol), potassium iodide (KI, 2.49 g, 15 mmol), ice.
-
Procedure: 5-Phenyl-1,3,4-oxadiazol-2-amine is dissolved in cold concentrated sulfuric acid at 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization. This diazonium salt solution is then added portion-wise to a cold aqueous solution of potassium iodide. The mixture is stirred at room temperature for 2 hours and then gently warmed to 50-60 °C until the evolution of nitrogen gas ceases. After cooling, the precipitated solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by recrystallization from ethanol to yield 2-iodo-5-phenyl-1,3,4-oxadiazole.
-
Expected Yield: 60-80%.
Synthetic Route 2: Direct C-H Iodination
A direct C-H iodination of a pre-formed 2-unsubstituted-1,3,4-oxadiazole ring presents a more atom-economical approach. This method, while conceptually simpler, is less documented in the literature for this specific heterocyclic system and may present challenges in terms of regioselectivity and reactivity.
Hypothetical Experimental Protocol: Route 2
-
Materials: 2-Phenyl-1,3,4-oxadiazole (1.46 g, 10 mmol), N-iodosuccinimide (NIS, 2.47 g, 11 mmol), trifluoroacetic acid (TFA, 10 mL).
-
Hypothetical Procedure: To a solution of 2-phenyl-1,3,4-oxadiazole in trifluoroacetic acid, N-iodosuccinimide is added in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction would be monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel.
-
Expected Challenges: Low reactivity of the C-H bond on the oxadiazole ring might necessitate harsh reaction conditions or the use of a catalyst. Poor regioselectivity could lead to a mixture of iodinated products, complicating purification.
Conclusion
For the synthesis of this compound, the two-step approach via a 2-amino intermediate (Route 1) is a reliable and well-precedented strategy. It offers high versatility for introducing substituents at the 5-position and generally provides good overall yields. However, the use of potentially hazardous diazonium salts requires careful handling and adherence to safety protocols.
The direct C-H iodination (Route 2) represents a more modern and atom-economical alternative. While specific experimental procedures for the 2-iodination of 1,3,4-oxadiazoles are not yet widely reported, the development of such a method would be a significant advancement, offering a more streamlined and potentially safer route to this valuable synthetic intermediate. Researchers are encouraged to explore this avenue, focusing on the screening of various iodinating agents and catalytic systems to overcome the inherent challenges of C-H activation on this electron-deficient heterocycle.
Comparative Analysis of 2-Iodo-1,3,4-oxadiazole as a Novel Chemoproteomic Probe
A Guide for Researchers in Drug Discovery and Chemical Biology
This guide provides a comparative overview of 2-Iodo-1,3,4-oxadiazole as a potential electrophilic probe for cross-reactivity studies in complex biological mixtures. Its performance is benchmarked against established probes, iodoacetamide and vinyl sulfone, offering insights into its potential utility in activity-based protein profiling (ABPP) and target discovery.
Introduction to Electrophilic Probes in Proteomics
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label active enzyme sites within the proteome.[1][2] These probes typically consist of a reactive group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue in an enzyme's active site, and a reporter tag for visualization or enrichment.[1][3] The reactivity of the electrophilic warhead is a critical determinant of the probe's selectivity and its cross-reactivity across the proteome.[4]
Iodoacetamide (IA) and vinyl sulfone (VS) are two widely used classes of electrophilic probes that primarily target cysteine residues.[5][6][7] While effective, their reactivity profiles can sometimes limit the exploration of other nucleophilic residues. The search for novel electrophilic scaffolds with distinct reactivity is therefore crucial for expanding the scope of chemoproteomic studies.
This guide introduces this compound as a candidate for a novel electrophilic probe. The electron-withdrawing nature of the 1,3,4-oxadiazole ring is hypothesized to render the iodine atom susceptible to nucleophilic substitution, enabling it to act as a covalent labeling agent.
Hypothetical Reactivity Profile of this compound
Based on fundamental principles of organic chemistry, the C-I bond in this compound is expected to be polarized, with the carbon atom being electrophilic. This electrophilicity is enhanced by the electron-deficient nature of the oxadiazole ring. Consequently, it is proposed that this molecule can react with soft nucleophiles within a protein.
The primary target for this compound is predicted to be cysteine residues, owing to the high nucleophilicity of the thiolate anion. However, due to the unique electronic properties of the iodo-oxadiazole scaffold, it may also exhibit reactivity towards other nucleophilic residues such as histidine , lysine , and potentially tyrosine under specific pH conditions. This broader reactivity profile could offer advantages in profiling a wider range of functional sites within the proteome compared to more cysteine-specific probes.
Data Presentation: Comparative Performance of Electrophilic Probes
The following table summarizes the hypothetical performance of this compound in comparison to iodoacetamide and vinyl sulfone based on anticipated reactivity profiles.
| Feature | This compound (Hypothetical) | Iodoacetamide | Vinyl Sulfone |
| Primary Target Residue | Cysteine | Cysteine | Cysteine |
| Potential Secondary Targets | Histidine, Lysine, Tyrosine | Histidine, Lysine (at higher pH)[8][9] | Lysine, Histidine[10][11] |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | SN2 | Michael Addition |
| Relative Reactivity | Moderate to High | High | Moderate |
| pH Dependence | Moderate (reactivity increases with pH) | High (requires deprotonated nucleophiles)[8] | Moderate |
| Selectivity | Moderate | Moderate to High | High |
| Potential for Off-Targets | Moderate | Moderate[8][12] | Low to Moderate |
| Applications | Broad-spectrum covalent ligand discovery, Target deconvolution | Cysteine reactivity profiling, Alkylation of reduced cysteines | Cysteine protease activity profiling, Fragment-based ligand discovery |
Experimental Protocols
To validate the hypothetical cross-reactivity of this compound, a comprehensive experimental workflow is proposed.
Synthesis of Alkyne-Tagged this compound Probe
An alkyne handle will be incorporated into the this compound scaffold to enable downstream detection and enrichment via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
Competitive Activity-Based Protein Profiling (ABPP)
This experiment will assess the proteome-wide reactivity of the novel probe in a competitive format against a well-characterized broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).
Protocol:
-
Cell Lysate Preparation: Prepare soluble proteomes from a relevant cell line (e.g., HEK293T) by sonication or dounce homogenization in a suitable lysis buffer (e.g., PBS, pH 7.4) and clarify by centrifugation.
-
Probe Labeling:
-
Treat aliquots of the proteome with varying concentrations of the this compound-alkyne probe (e.g., 1, 10, 100 µM) for 1 hour at 37°C.
-
As a control, treat a separate aliquot with a vehicle (e.g., DMSO).
-
For competition experiments, pre-incubate the proteome with a large excess of iodoacetamide for 30 minutes before adding the this compound-alkyne probe.
-
-
Click Chemistry:
-
To each labeled proteome, add a click chemistry cocktail containing a capture tag azide (e.g., biotin-azide or a fluorescent azide like rhodamine-azide), copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE. Visualize the probe-labeled proteins by in-gel fluorescence scanning (for fluorescent tags) or by streptavidin-blotting (for biotin tags).
-
Mass Spectrometry-Based: For biotin-tagged samples, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the protein targets and the specific sites of modification.
-
Visualizations
Experimental Workflow
Caption: Competitive ABPP workflow to profile this compound reactivity.
Hypothetical Signaling Pathway Interaction
Caption: Probe inhibiting a cysteine-based phosphatase in a signaling pathway.
Conclusion
This compound presents a promising, albeit currently hypothetical, scaffold for a new class of electrophilic probes for chemical proteomics. Its anticipated reactivity with a broader range of nucleophilic amino acid residues beyond cysteine could enable the exploration of previously inaccessible functional sites in the proteome. The experimental framework outlined in this guide provides a clear path for the validation and characterization of this novel probe. Successful validation would add a valuable tool to the chemical biologist's arsenal for dissecting complex biological systems and accelerating drug discovery efforts.
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. plantchemetics.org [plantchemetics.org]
- 3. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Iodo-1,3,4-oxadiazole: A Guide for Laboratory Professionals
The proper disposal of 2-Iodo-1,3,4-oxadiazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated heterocyclic compound, it requires handling with care and adherence to established protocols for chemical waste management. This guide provides essential information on its safe disposal.
I. Hazard Profile and Safety Precautions
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and eye irritation.[1][2]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.
Given these potential hazards, the following personal protective equipment (PPE) should be worn when handling this compound:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or with a fume hood is essential.
II. Chemical Waste Segregation and Storage
Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be categorized as halogenated organic waste .
Storage Guidelines:
| Parameter | Guideline |
| Container | Use a designated, properly labeled, and sealed waste container. |
| Labeling | The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent. |
| Storage Location | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2] |
| Container Integrity | Ensure the container is in good condition and compatible with the chemical. |
III. Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2]
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in the designated halogenated organic waste container.
-
Container Sealing and Labeling: Once the waste container is full, securely seal it. Ensure the label is complete and accurate.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Under no circumstances should this compound be disposed of down the drain or in regular trash. Release into the environment must be avoided.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust.
-
Collect: Carefully collect the absorbed material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
For larger spills or if you feel it is unsafe to handle, contact your institution's emergency response team immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Iodo-1,3,4-oxadiazole
Essential Safety and Handling Guide for 2-Iodo-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as harm if swallowed, as indicated by data on similar oxadiazole derivatives, the following PPE is mandatory when handling this compound.[1][2] A supplier of the similar compound 2-cyclopropyl-5-iodo-1,3,4-oxadiazole indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved lab coat. |
| Respiratory | Fume Hood or Respirator | Always handle in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required. |
Operational and Disposal Plans
Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls : All weighing and transfers of this compound must be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Personal Protective Equipment : Don the required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer : Use a dedicated, clean spatula and weighing vessel. Avoid generating dust. If the compound is a solid, handle it with care to prevent aerosolization.
-
Reaction Setup : If used in a reaction, ensure the glassware is properly secured and the reaction is well-ventilated.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Clean all contaminated surfaces.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.
-
Containerization : Collect all solid waste (e.g., contaminated gloves, weighing paper) and any residual this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
